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  • Product: 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid
  • CAS: 1545946-21-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic Acid (CAS 1545946-21-1)

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is a fluorinated carboxylic acid building block of interest in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is a fluorinated carboxylic acid building block of interest in medicinal chemistry and drug discovery. Its structure combines a sterically hindered 2,2-dimethylpropanoic acid core with a 2,2-difluoroethoxy moiety. This unique combination of functional groups suggests its potential utility in the synthesis of novel therapeutic agents with modulated physicochemical and pharmacokinetic properties. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and the potential applications of this compound, grounded in the established principles of medicinal chemistry.

Physicochemical Properties

Specific experimental data for 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is not extensively available in public literature. The following table summarizes its basic identifiers and predicted properties based on its structure.

PropertyValueSource
CAS Number 1545946-21-1[1][2]
Molecular Formula C₇H₁₂F₂O₃[1][2]
Molecular Weight 182.17 g/mol [1]
Purity >95%[2]
SMILES O=C(O)C(C)(C)COCC(F)F[1]
MDL Number MFCD24280318[1]

The Strategic Importance of Structural Moieties in Drug Design

The potential of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid as a valuable synthon in drug development can be understood by analyzing its constituent parts: the 2,2-dimethylpropanoic acid core and the 2,2-difluoroethoxy side chain.

The 2,2-Dimethylpropanoic Acid Core

The 2,2-dimethylpropanoic acid, or pivalic acid, motif provides a sterically hindered carboxylic acid. The gem-dimethyl group adjacent to the carboxyl function can influence a molecule's conformation and its interactions with biological targets. This steric bulk can also shield the carboxylic acid from certain metabolic transformations, potentially improving the pharmacokinetic profile of a drug candidate. Amide derivatives of 2,2-dimethylpropanoic acid are common in medicinal chemistry.[3]

The 2,2-Difluoroethoxy Moiety: A Tool for Property Modulation

The introduction of fluorine-containing groups is a critical strategy in modern medicinal chemistry.[4] The difluoroethoxy group, in particular, offers a unique set of properties that can be leveraged to optimize drug candidates.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5] Replacing a metabolically labile ethoxy or methoxy group with a difluoroethoxy group can block common metabolic pathways like O-dealkylation, thereby increasing the half-life and bioavailability of a compound.[5]

  • Lipophilicity and Permeability: The difluoroethoxy group increases lipophilicity compared to a non-fluorinated ether, which can enhance membrane permeability and oral absorption.[5] The modulation of lipophilicity is a delicate balance in drug design, and the difluoroethoxy group provides a nuanced alternative to the more lipophilic trifluoromethyl or trifluoromethoxy groups.[6]

  • Hydrogen Bonding Capability: The C-H bond in a -CF₂H group is polarized by the two highly electronegative fluorine atoms, allowing it to act as a weak hydrogen bond donor.[7] This enables the difluoroethoxy group to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, potentially preserving key interactions with a biological target while improving metabolic stability.[5][7]

Proposed Synthetic Pathway

While a specific, published synthesis for 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid was not found, a plausible and robust route can be proposed based on established organic chemistry principles, particularly the Williamson ether synthesis. The synthesis would likely commence from a readily available starting material, 3-hydroxy-2,2-dimethylpropanoic acid.

Synthetic Workflow Diagram

Synthesis_Workflow start 3-Hydroxy-2,2-dimethylpropanoic acid ester Methyl 3-hydroxy-2,2-dimethylpropanoate start->ester   Esterification (MeOH, H₂SO₄)    ether Methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate ester->ether   Williamson Ether Synthesis (NaH, BrCH₂CF₂H)    final_product 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid ether->final_product   Hydrolysis (LiOH, H₂O/THF)   

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Esterification (Protection of the Carboxylic Acid):

    • Rationale: The acidic proton of the carboxylic acid would interfere with the basic conditions of the subsequent etherification step. Therefore, it is first protected as a methyl ester.

    • Procedure: To a solution of 3-hydroxy-2,2-dimethylpropanoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is worked up with an organic solvent (e.g., ethyl acetate) and washed with aqueous sodium bicarbonate to yield methyl 3-hydroxy-2,2-dimethylpropanoate.[8]

  • Williamson Ether Synthesis:

    • Rationale: This classic reaction forms an ether from an organohalide and a deprotonated alcohol.

    • Procedure: The methyl 3-hydroxy-2,2-dimethylpropanoate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming a sodium alkoxide. A suitable 2,2-difluoroethylating agent, for example, 1-bromo-2,2-difluoroethane, is then added, and the reaction is allowed to warm to room temperature and stirred until completion. An aqueous workup followed by purification (e.g., column chromatography) would yield methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate.

  • Hydrolysis (Deprotection):

    • Rationale: The final step is the saponification of the methyl ester to reveal the desired carboxylic acid.

    • Procedure: The methyl ester from the previous step is dissolved in a mixture of THF and water. An excess of a base like lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the ester is fully consumed. The reaction is then acidified with an aqueous acid (e.g., 1M HCl), and the product is extracted with an organic solvent. Removal of the solvent under reduced pressure would yield the final product, 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid.[8]

Anticipated Spectral Data

For a researcher who successfully synthesizes this compound, the following spectral characteristics would be expected:

  • ¹H NMR: The spectrum should feature a characteristic triplet of triplets for the proton on the difluoromethyl group (-CF₂H) due to coupling with the adjacent two fluorine atoms and the two protons of the methylene group. The methylene protons of the ethoxy group (-OCH₂-) would likely appear as a doublet of triplets. The singlets for the gem-dimethyl groups and the methylene group attached to the quaternary center would also be present.

  • ¹³C NMR: The carbon of the difluoromethyl group (-CF₂H) would appear as a triplet due to one-bond coupling with the two fluorine atoms. Other expected signals include those for the carboxyl carbon, the quaternary carbon, the gem-dimethyl carbons, and the two methylene carbons of the ethoxy group.

  • ¹⁹F NMR: A signal corresponding to the two equivalent fluorine atoms would be expected, likely appearing as a doublet of triplets due to coupling with the geminal proton and the vicinal methylene protons.

Safety, Handling, and Storage

As specific toxicological data for 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is not available, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications and Research Interest

Given its structural features, 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is a promising building block for the synthesis of new chemical entities in drug discovery programs. Its potential applications include:

  • Scaffold for Novel Drug Candidates: It can be used as a starting material or intermediate in the synthesis of more complex molecules targeting a wide range of diseases. The carboxylic acid handle allows for facile derivatization, such as amide bond formation, to explore structure-activity relationships.[3]

  • Fine-Tuning Pharmacokinetic Properties: Researchers can incorporate this moiety into existing lead compounds to improve metabolic stability and modulate lipophilicity, potentially leading to drug candidates with enhanced efficacy and better safety profiles.[5][6]

References

A comprehensive list of references is not available for this specific compound. The information provided is based on general chemical principles and data from analogous structures. For further information on related compounds and concepts, please consult chemical suppliers and scientific databases.

Sources

Exploratory

Strategic Deployment of Gem-Dimethyl Fluorinated Ether Building Blocks in Medicinal Chemistry

[1] Executive Summary In the optimization of small molecule therapeutics, ether linkages often represent a "Janus-faced" moiety: they provide essential hydrogen bond acceptor capabilities and solubility benefits but freq...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the optimization of small molecule therapeutics, ether linkages often represent a "Janus-faced" moiety: they provide essential hydrogen bond acceptor capabilities and solubility benefits but frequently serve as metabolic "soft spots" for Cytochrome P450 (CYP)-mediated


-dealkylation.[1]

This technical guide analyzes the structure-activity relationship (SAR) of gem-dimethyl fluorinated ether building blocks. By integrating the steric bulk of the gem-dimethyl motif (Thorpe-Ingold effect) with the electronic deactivation of fluorine, these building blocks offer a synergistic solution to extend metabolic half-life (


) while modulating lipophilicity (

) and locking bioactive conformations.

The Physicochemical Rationale: Sterics Meets Electronics

The utility of gem-dimethyl fluorinated ethers rests on three pillars of medicinal chemistry: metabolic blockade, conformational bias, and lipophilicity modulation.

Metabolic Blockade (The "Fortress" Ether)

Standard ethers (e.g.,


) are prone to CYP-mediated 

-hydroxylation, leading to hemiacetal collapse and dealkylation.[1]
  • Gem-Dimethyl Effect: Introducing a gem-dimethyl group at the

    
    -carbon (e.g., 
    
    
    
    ) removes the abstractable
    
    
    -hydrogens entirely.[1] This forces the enzyme to attack the
    
    
    -positions or the methyl groups themselves.
  • Fluorine Effect: Fluorination of the adjacent positions (e.g.,

    
    -fluorination or incorporation of a 
    
    
    
    group) exerts a strong electron-withdrawing effect (
    
    
    ). This deactivates the remaining C-H bonds toward Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species in CYP450.[1]
Conformational Control (Thorpe-Ingold Effect)

The gem-dimethyl group introduces steric strain that restricts the rotational freedom of the ether linkage.

  • Angle Compression: The bulky methyl groups compress the internal bond angle (C-O-C), often favoring folded conformations that can mimic bioactive states or facilitate intramolecular interactions (the classic Thorpe-Ingold effect).[2][3]

  • Bioactive Locking: In fragment-based design, this rigidity reduces the entropic penalty of binding to the target protein.

Lipophilicity Tuning

While gem-dimethyl groups are lipophilic (increasing


), the addition of fluorine can modulate this.
  • Fluorine Dipole: The C-F bond introduces a dipole that can offset the "grease" of the methyls, particularly if the fluorine is positioned to interact with the ether oxygen (gauche effect).

  • Bioisosterism: The

    
     motif acts as a metabolically stable, bulky bioisostere for tert-butyl ethers or isopropyl ethers.[1]
    

SAR Case Study: Optimization of an Aryl Ether Series

The following data summarizes the SAR progression from a labile ethyl ether to a stabilized gem-dimethyl fluorinated ether in a theoretical lead optimization campaign targeting a GPCR.

Table 1: Comparative Physicochemical & Metabolic Profile

Compound IDEther Motif (R)

HLM

(min)*
Intrinsic Clearance (

)**
Observation
CMP-001

2.112HighRapid

-dealkylation (Metabolic Soft Spot).[1]
CMP-002

2.528ModerateSteric bulk improves stability; still vulnerable to

-oxidation.[1]
CMP-003

3.2>60LowExcellent stability, but lipophilicity is too high (Solubility issues).[1]
CMP-004

2.9>120Very LowOptimal. Fluorine lowers

vs. t-butyl;

blocks oxidation.[1]

*HLM: Human Liver Microsomes.[1][4] **Intrinsic Clearance measured in


 protein.

Visualization of Design Logic

The following diagram illustrates the decision tree for implementing these building blocks to resolve ADME liabilities.

SAR_Logic Problem Problem: High Clearance (Ether O-Dealkylation) Strategy1 Strategy A: Steric Bulk (Add gem-dimethyl) Problem->Strategy1 Prevents alpha-attack Strategy2 Strategy B: Electronic Deactivation (Add Fluorine) Problem->Strategy2 Lowers e- density Solution Solution: Gem-Dimethyl Fluorinated Ether (-O-C(Me)2-CF3) Strategy1->Solution Combine Outcome1 Risk: High LogP (Solubility Issues) Strategy1->Outcome1 Strategy2->Solution Combine Outcome2 Risk: Remaining Metabolic Sites Strategy2->Outcome2 FinalOutcome Result: 1. Blocked alpha-C oxidation 2. Tuned LogP 3. Rigid Conformation Solution->FinalOutcome

Figure 1: Decision logic for transitioning from standard ethers to gem-dimethyl fluorinated variants to solve specific ADME failures.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of a representative building block and the validation of its metabolic stability.

Synthetic Protocol: Accessing the gem-Dimethyl Fluorinated Ether

Target: Synthesis of an aryl 1,1,1-trifluoro-2-methylpropan-2-yl ether via


.
Note: Direct alkylation of phenols with tertiary halides is difficult due to elimination.[1] The preferred route uses the fluorinated alkoxide.

Reagents:

  • Building Block: 1,1,1-Trifluoro-2-methylpropan-2-ol (CAS: 2264-58-6)[1]

  • Substrate: 4-Fluoronitrobenzene (activated aryl fluoride)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (

    
    )
    
  • Solvent: Dry DMF or THF

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried round-bottom flask under Argon, dissolve 1,1,1-trifluoro-2-methylpropan-2-ol (1.2 equiv) in anhydrous THF. Cool to 0°C.[1]

  • Deprotonation: Carefully add NaH (1.3 equiv) portion-wise.[1] Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of the sodium alkoxide. Observation: Evolution of

    
     gas will cease.
    
  • Displacement (

    
    ):  Cool the solution back to 0°C. Add 4-fluoronitrobenzene (1.0 equiv) dropwise.
    
  • Reaction: Warm to RT and stir. If conversion is slow (monitored by TLC/LCMS), heat to 60°C. The electron-withdrawing

    
     group reduces the nucleophilicity of the oxygen, often requiring thermal energy.
    
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[1] Wash combined organics with water and brine to remove DMF.[1] Dry over
    
    
    .[1]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Biological Assay: Microsomal Stability (Self-Validating)

Objective: Quantify Intrinsic Clearance (


) to verify the metabolic blockade.[1]

Protocol:

  • Preparation: Prepare a master mix containing phosphate buffer (pH 7.4) and human liver microsomes (0.5 mg/mL protein concentration).[1]

  • Pre-incubation: Add the test compound (final concentration 1

    
    , <0.1% DMSO) and pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Initiate the reaction by adding NADPH (1 mM final).[1]

    • Control A (Negative): Incubate without NADPH to check for chemical instability.

    • Control B (Positive): Run a known substrate (e.g., Verapamil) in parallel to validate microsomal activity.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time.[1] The slope 
    
    
    
    determines
    
    
    .

Calculation:




[5]

Synthetic Workflow Visualization

Synthesis_Flow Start Fluorinated Alcohol (HO-C(Me)2-CF3) Base Base (NaH) Deprotonation Start->Base Alkoxide Alkoxide Intermediate (Na+ -O-C(Me)2-CF3) Base->Alkoxide -H2 Product Gem-Dimethyl Fluorinated Ether Alkoxide->Product Substrate Ar-F Substrate (SNAr Electrophile) Substrate->Product Heat/DMF

Figure 2: Synthetic route for installing the 1,1,1-trifluoro-2-methylpropan-2-yl ether motif.[1]

Conclusion

The integration of gem-dimethyl fluorinated ether building blocks represents a high-fidelity strategy in medicinal chemistry.[1] By simultaneously addressing metabolic liabilities through the Thorpe-Ingold and electronic effects, while maintaining a manageable lipophilic profile, these moieties serve as robust tools for rescuing lead compounds from ADME attrition.

References

  • Talele, T. T. (2018).[1][6] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[1][7] [Link][6][8]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][7] [Link]

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry.[9][10] Journal of Medicinal Chemistry.[1][7] [Link]

Sources

Foundational

Technical Guide: Strategic Implementation of the 2,2-Difluoroethoxy Group for Metabolic Stability

Topic: Metabolic Stability Benefits of the 2,2-Difluoroethoxy Group in Drug Design Format: Technical Whitepaper Author Role: Senior Application Scientist Executive Summary In modern medicinal chemistry, the optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Benefits of the 2,2-Difluoroethoxy Group in Drug Design Format: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often faces a critical bottleneck: metabolic clearance. The 2,2-difluoroethoxy group (


)  has emerged as a high-value bioisostere for the standard ethoxy (

) or methoxy (

) moieties. Unlike the fully fluorinated trifluoroethoxy group, the 2,2-difluoroethoxy motif retains a terminal hydrogen, offering a unique balance of lipophilicity modulation , hydrogen bond donor capability , and resistance to oxidative

-dealkylation
.

This guide details the mechanistic basis for this stability, provides comparative data analysis, and outlines validated protocols for synthesis and in vitro assessment.

Mechanistic Basis: The Fluorine Effect

The primary driver for substituting an ethoxy group with a 2,2-difluoroethoxy group is to block Cytochrome P450 (CYP450)-mediated


-dealkylation .
Blockade of Oxidative Metabolism

Metabolic cleavage of alkyl ethers typically proceeds via hydrogen atom abstraction (HAT) at the


-carbon (the carbon adjacent to the oxygen).
  • Ethoxy Mechanism: CYP450 abstracts a hydrogen from the

    
    -methylene (
    
    
    
    ). The resulting radical is stabilized by the adjacent oxygen lone pair, leading to hemiacetal formation and subsequent collapse to the phenol and acetaldehyde.
  • 2,2-Difluoroethoxy Stabilization: The introduction of two fluorine atoms at the

    
    -position exerts a strong electron-withdrawing inductive effect (
    
    
    
    )
    .
    • Bond Strengthening: The inductive effect pulls electron density away from the

      
      -C-H bonds, increasing their Bond Dissociation Energy (BDE) and making HAT energetically unfavorable.
      
    • Destabilization of Intermediates: If a radical or cation were to form at the

      
      -position, the adjacent electron-deficient 
      
      
      
      -carbon would destabilize this intermediate, effectively raising the activation energy for the reaction.
Physicochemical Modulation

Beyond stability, the 2,2-difluoroethoxy group alters the molecule's physicochemical profile:

  • Lipophilicity (

    
    ):  Fluorination generally increases lipophilicity compared to hydrogen; however, the dipoles introduced by the C-F bonds can lower 
    
    
    
    relative to longer alkyl chains, improving solubility.
  • Acidity (

    
    ):  The electron-withdrawing nature reduces the basicity of the ether oxygen, reducing its potential to act as a hydrogen bond acceptor or to participate in off-target binding.
    
  • Conformation: The "gauche effect" of the fluoro-ethyl chain can lock the side chain into specific conformations, potentially improving binding affinity to the target protein.

Pathway Visualization

The following diagram illustrates the kinetic resistance mechanism against CYP450.

CYP_Mechanism cluster_Ethoxy Standard Ethoxy Group (High Clearance) cluster_Difluoro 2,2-Difluoroethoxy Group (Metabolic Block) CYP CYP450 (FeO)3+ E_Substrate R-O-CH2-CH3 CYP->E_Substrate D_Substrate R-O-CH2-CHF2 CYP->D_Substrate E_TS [R-O-CH•-CH3]‡ (Stabilized Radical) E_Substrate->E_TS Rapid H-Abstraction (Low BDE) E_Product R-OH + Acetaldehyde E_TS->E_Product Spontaneous Collapse D_Fail Reaction Blocked D_Substrate->D_Fail Inductive Withdrawal Increases α-C-H BDE

Figure 1: Mechanistic comparison of CYP450 attack on ethoxy vs. 2,2-difluoroethoxy groups. The inductive effect of fluorine prevents the critical hydrogen abstraction step.

Comparative Data: The Stability Shift

The following table summarizes theoretical and literature-derived trends observed when replacing an ethoxy group with a 2,2-difluoroethoxy group in lead optimization campaigns.

Table 1: Physicochemical and Metabolic Impact of Fluorination

ParameterStandard Ethoxy (

)
2,2-Difluoroethoxy (

)
Impact on Drug Design
Metabolic Stability (

)
Low to ModerateHigh Significantly reduces intrinsic clearance (

) by blocking

-dealkylation.
Bond Dissociation Energy ~96 kcal/mol (

-C-H)
>100 kcal/mol (

-C-H)
Higher energy barrier for CYP450 oxidation.
Lipophilicity (

)
Baseline+0.2 to +0.4Slight increase, but often lower than homologation (adding

).
H-Bonding Acceptor onlyAcceptor (weak) + Donor (weak) The terminal

proton can act as a weak H-bond donor (

).
Conformation FlexibleRestricted (Gauche effect)Can improve potency if the binding pocket favors the gauche conformation.

Experimental Protocols

Synthetic Installation

The most robust method for introducing the 2,2-difluoroethoxy group is the alkylation of a phenol using 2,2-difluoroethyl tosylate . This avoids the use of volatile and toxic gaseous reagents.

Reagents:

  • Substrate: Phenolic precursor (Ar-OH)

  • Alkylating Agent: 2,2-Difluoroethyl 4-methylbenzenesulfonate (CAS: 74435-50-6)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent:

    
    -Dimethylformamide (DMF) or Acetonitrile (MeCN)
    

Step-by-Step Protocol:

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv) and anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes to ensure phenoxide formation.
    
  • Alkylation: Add 2,2-difluoroethyl tosylate (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to

    
     under an inert atmosphere (
    
    
    
    or Ar) for 4–12 hours. Monitor conversion by LC-MS.
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).

In Vitro Metabolic Stability Assessment

To validate the design, a comparative microsomal stability assay is required.

Workflow Diagram:

Assay_Workflow Start Compound Preparation (1 µM in DMSO) Incubation Incubation Liver Microsomes + NADPH (37°C) Start->Incubation Sampling Sampling Points (0, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (Cold Acetonitrile + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Standard workflow for validating metabolic stability improvements in liver microsomes.

Protocol:

  • Preparation: Prepare a

    
     stock of the test compound in DMSO. Dilute to 
    
    
    
    in phosphate buffer (
    
    
    , pH 7.4).
  • Incubation: Add human (or species-specific) liver microsomes (

    
     protein). Pre-incubate at 
    
    
    
    for 5 minutes.
  • Initiation: Initiate reaction by adding NADPH (

    
     final).
    
  • Sampling: At

    
     minutes, remove aliquots (
    
    
    
    ).
  • Quenching: Immediately transfer aliquot into

    
     ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 4000 rpm for 20 mins.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Erickson, J. A., & McLoughlin, J. I. (2006). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry, 71(7), 2806–2810. [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • European Patent Office. (2015).[1] EP 2998283 A1: 1,2-bis(2,2-difluoroethoxy)ethane and manufacturing method thereof.[1][Link][1][2]

Sources

Exploratory

An In-depth Technical Guide to 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is a fluorinated carboxylic acid of interest in medicinal chemistry and drug discovery. The i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is a fluorinated carboxylic acid of interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The 2,2-difluoroethoxy moiety, in particular, can serve as a bioisostere for other functional groups, potentially improving the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, a proposed synthetic route, potential applications, and safety considerations for this compound.

Chemical Identifiers

The unique chemical structure of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is represented by several standard chemical identifiers.

IdentifierValueSource
SMILES O=C(O)C(C)(C)COCC(F)FBLDpharm[1]
InChIKey SFFZYKHGXZXJLS-UHFFFAOYSA-NGenerated from SMILES
CAS Number 1545946-21-1BLDpharm[1]

Physicochemical Properties

The physicochemical properties of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid have been predicted using computational models to provide an estimation of its characteristics.

PropertyPredicted Value
Molecular Weight 182.17 g/mol
Molecular Formula C7H12F2O3
logP 1.2
Boiling Point 245.3 °C
Melting Point 45.7 °C
pKa 4.3

Note: These properties are computationally predicted and have not been experimentally verified.

Proposed Synthesis

A plausible and efficient synthetic route for 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is proposed via a Williamson ether synthesis, a well-established method for forming ethers.[2][3] The synthesis would commence from the commercially available starting material, 3-hydroxy-2,2-dimethylpropanoic acid.

Synthetic Pathway

Synthesis_of_3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic_acid cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis start 3-Hydroxy-2,2-dimethylpropanoic acid reagent1 Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) start->reagent1 intermediate Methyl 3-hydroxy-2,2-dimethylpropanoate reagent1->intermediate reagent2 Sodium Hydride (Base) 2,2-Difluoroethyl Triflate (Alkylating Agent) Anhydrous THF (Solvent) intermediate->reagent2 intermediate2 Methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate reagent2->intermediate2 reagent3 Lithium Hydroxide (Base) THF/Water (Solvent) intermediate2->reagent3 product 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid reagent3->product

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol

Step 1: Esterification of 3-Hydroxy-2,2-dimethylpropanoic acid

  • To a solution of 3-hydroxy-2,2-dimethylpropanoic acid (1.0 equivalent) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxy-2,2-dimethylpropanoate.

Step 2: Williamson Ether Synthesis

  • Dissolve methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add 2,2-difluoroethyl triflate (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate, can be purified by column chromatography on silica gel.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the purified methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 equivalents) to the solution and stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to a pH of approximately 2 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid.

Potential Applications in Drug Discovery

While specific biological activities of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid are not extensively documented in publicly available literature, its structural motifs suggest potential applications in drug discovery. The 2,2-dimethylpropanoic acid moiety is present in various biologically active molecules. For instance, the gem-dimethyl group can provide steric hindrance that may influence binding to biological targets and improve metabolic stability.

The introduction of a difluoroethoxy group can modulate the lipophilicity and electronic properties of a molecule, which are critical parameters for drug-like properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidation and to improve binding affinity through favorable interactions with protein targets. This makes 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid a valuable building block for the synthesis of novel drug candidates with potentially improved pharmacokinetic profiles.

Safety and Handling

No specific toxicity data is available for 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid. However, based on the general properties of carboxylic acids and fluorinated organic compounds, the following precautions are recommended.

  • Hazard Statements (Anticipated):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Recommended):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For inhalation, move to fresh air. Seek medical attention if irritation persists.

References

  • Benchchem. (2025). Synthesis of 2,2-Dimethyl-N-phenylpropanamide from 2,2-dimethylpropanoic acid: Application Notes and Protocols.
  • Propersea. (n.d.). Property Prediction. Physical Sciences Data science Service. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-Dimethylpropanoic acid, 4-hydroxy-2,3,6-trimethylphenyl ester.
  • FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021, June 4).
  • Benchchem. (2025). Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives.
  • AK Scientific, Inc. (n.d.).
  • Guha, R. (2020, April 26).
  • June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (2021, June 4).
  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

  • 2. InChI and SMILES identifiers for chemical structures. (n.d.). FAIR Cookbook.
  • Online Chemical Modeling Environment. (n.d.). Retrieved from [Link]

  • Leskoff. (2026). SMILES to InChI. Retrieved from [Link]

  • Fisher Scientific. (2025, December 25).
  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020, February 28). RSC Publishing.
  • Molsoft L.L.C. (n.d.). Chemical Property Prediction. Retrieved from [Link]

  • Fisher Scientific. (2024, February 11).
  • Machine-Readable Chemical Structures. (n.d.). NFDI4Chem Knowledge Base (STAGING).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Expert Synthesis Solutions. (2020, October 13).
  • Fluorochem. (2024, December 19).
  • Which of the following would be the best synthesis of 2, 2-dimethylpropanoic acid? (a) (b) H_3^⊕C.... (2022, July 29). YouTube.
  • NIH Cactus. (n.d.). NCI/CADD Chemical Identifier Resolver. Retrieved from [Link]

  • CN103242154A - Preparation method of 2,2-dimethylolpropionic acid. (2005, May 8).
  • Leskoff. (2026). SMILES to Structure. Retrieved from [Link]

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Foundational

Whitepaper: The Gem-Dimethyl Group as a Metabolic Shield in Carboxylic Acid Drug Design: Preventing Beta-Oxidation

Abstract The metabolic fate of carboxylic acid-containing drugs is a critical determinant of their pharmacokinetic profile and overall therapeutic efficacy. Beta-oxidation, the primary catabolic pathway for fatty acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic fate of carboxylic acid-containing drugs is a critical determinant of their pharmacokinetic profile and overall therapeutic efficacy. Beta-oxidation, the primary catabolic pathway for fatty acids, represents a significant metabolic liability for many xenobiotic carboxylic acids, leading to rapid clearance and reduced bioavailability. Strategic molecular modification is therefore essential to protect the carboxylic acid moiety from this efficient degradation machinery. This technical guide provides an in-depth analysis of the use of the gem-dimethyl group as a robust metabolic shield. We will explore the biochemical intricacies of the beta-oxidation pathway, elucidate the mechanism by which the steric hindrance imposed by the gem-dimethyl group prevents enzymatic recognition and processing, and discuss its successful application in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this fundamental medicinal chemistry strategy to design more stable and effective therapeutic agents.

The Inevitable Pathway: Understanding Beta-Oxidation

For any long-chain carboxylic acid, whether endogenous or xenobiotic, the mitochondrial beta-oxidation pathway is a primary route of catabolism.[1] This multi-step process systematically cleaves two-carbon units from the acyl-CoA derivative of the carboxylic acid, generating acetyl-CoA, NADH, and FADH2.[2][3] These products subsequently fuel the citric acid cycle and the electron transport chain, making beta-oxidation a highly efficient energy-generating process.[4]

The pathway is a coordinated cycle of four key enzymatic reactions that repeat until the fatty acid chain is completely broken down.[2]

  • Dehydrogenation: Acyl-CoA dehydrogenase introduces a trans double bond between the alpha (C2) and beta (C3) carbons of the fatty acyl-CoA, producing FADH2.[3] There are multiple isoforms of this enzyme with varying specificities for different chain lengths (e.g., short, medium, long, and very-long-chain acyl-CoA dehydrogenases).[5]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the newly formed double bond, creating a hydroxyl group on the beta-carbon.[2][5]

  • Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, generating NADH.[2]

  • Thiolysis: 3-Ketoacyl-CoA thiolase cleaves the beta-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and an acyl-CoA that is two carbons shorter.[2] This shortened acyl-CoA then re-enters the cycle.[6]

The efficiency and ubiquity of this pathway mean that any drug candidate possessing a sufficiently long, unhindered alkyl-carboxylic acid chain is susceptible to rapid metabolic degradation.

G cluster_0 Mitochondrial Matrix A Carboxylic Acid (Cn-Acyl-CoA) B trans-Δ²-Enoyl-CoA A->B Acyl-CoA Dehydrogenase (FAD → FADH₂) C L-β-Hydroxyacyl-CoA B->C Enoyl-CoA Hydratase (H₂O) D β-Ketoacyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) E Shortened Acyl-CoA (Cn-2) D->E Thiolase (CoA-SH) F Acetyl-CoA D->F Thiolase E->A Re-enters Cycle G Energy Production F->G To Citric Acid Cycle

Figure 1: The Mitochondrial Beta-Oxidation Cycle.
The Metabolic Shield: Mechanism of Gem-Dimethyl Inhibition

The enzymes of the beta-oxidation pathway have precisely shaped active sites to accommodate linear acyl-CoA chains. The introduction of bulky substituents, particularly near the reactive alpha and beta carbons, can create significant steric hindrance that prevents proper substrate binding and catalysis.[7] The gem-dimethyl group, which consists of two methyl groups bonded to the same carbon atom, is an exceptionally effective steric shield for this purpose.[8][9]

When placed at the beta-carbon (C3) of a carboxylic acid, the gem-dimethyl group directly obstructs the first and most critical step of beta-oxidation. The active site of acyl-CoA dehydrogenase cannot accommodate the bulky dimethylated substrate to facilitate the removal of hydrogens and the formation of the required trans-Δ² double bond. This effectively terminates the degradation cascade before it can even begin.

Placing the gem-dimethyl group at the alpha-carbon (C2) can also inhibit the process, as it sterically clashes with the enzymes responsible for hydration and subsequent oxidation steps.

G cluster_0 Standard Substrate cluster_1 Gem-Dimethyl Substrate A Acyl-CoA B Acyl-CoA Dehydrogenase A->B Binds to Active Site C β-Oxidation Proceeds B->C D β,β-Dimethyl Acyl-CoA E Acyl-CoA Dehydrogenase D->E Cannot Fit Active Site F Binding Prevented (Steric Hindrance) E->F G β-OXIDATION BLOCKED F->G

Figure 2: Steric Hindrance by the Gem-Dimethyl Group.

The incorporation of a gem-dimethyl group offers several advantages in drug design beyond simply blocking beta-oxidation:

  • Metabolic Stability: It protects vulnerable sites from metabolic degradation by other enzymes, such as cytochrome P450s, prolonging the compound's half-life.[8][10]

  • Improved Pharmacokinetics: By preventing rapid metabolism, the overall exposure (AUC) of the drug is increased, often allowing for lower or less frequent dosing.[11]

  • Conformational Restriction: The group can lock the molecule into a specific, bioactive conformation, which can enhance binding affinity to its therapeutic target.[12]

Case Study: Bexarotene

Bexarotene (Targretin®) is a retinoid X receptor (RXR) agonist approved for the treatment of cutaneous T-cell lymphoma.[13] Its chemical structure provides an excellent real-world example of the principles discussed.

Bexarotene contains a carboxylic acid group linked to a substituted tetrahydronaphthalene ring system. Crucially, this ring system features a gem-dimethyl group. This structural feature imparts significant metabolic stability, preventing the degradation of the aliphatic portion of the molecule via beta-oxidation. Studies on the metabolism of bexarotene show that its primary metabolic pathways involve hydroxylation on the ring system and subsequent glucuronidation, while the core carboxylic acid structure remains intact.[14] This metabolic stability is essential for maintaining the systemic exposure required for its therapeutic effect.[14][15]

PropertyConsequence of Gem-Dimethyl GroupReference
Primary Metabolism Oxidation on the aromatic ring, not beta-oxidation of the side chain.[14]
Systemic Exposure Sufficiently high and prolonged to activate retinoid X receptors effectively.[14]
Therapeutic Efficacy Approved for clinical use, indicating a successful pharmacokinetic profile.[13][16]

Table 1: Impact of the Gem-Dimethyl Group on the Properties of Bexarotene.

Experimental Validation: In Vitro Metabolic Stability Assay

The hypothesis that a gem-dimethyl group enhances the metabolic stability of a carboxylic acid can be rigorously tested using in vitro methods. The liver microsomal stability assay is a standard in early drug discovery for this purpose.[17]

Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the rate of metabolic clearance of a test compound (e.g., a carboxylic acid with and without a gem-dimethyl group) when incubated with human liver microsomes.

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PD, NADP⁺)

  • Acetonitrile with Internal Standard (for quenching and analysis)

  • 96-well incubation plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation:

    • Prepare a microsomal suspension by diluting the HLM stock in phosphate buffer to a final concentration of 0.5 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the test compound working solution by diluting the stock to 100 µM in buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound working solution to initiate the reaction (final concentration typically 1 µM).

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard. This stops all enzymatic activity and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life indicates greater metabolic stability.

G cluster_workflow In Vitro Stability Workflow A Prepare Reagents (Microsomes, Buffer, NADPH System, Compound) B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction (Cold Acetonitrile + IS) C->D E Centrifuge D->E F Analyze Supernatant (LC-MS/MS) E->F G Calculate Half-Life (t½) F->G

Figure 3: Experimental Workflow for a Microsomal Stability Assay.
Conclusion

The strategic incorporation of a gem-dimethyl group is a powerful, well-established, and highly effective tactic in medicinal chemistry to enhance the metabolic stability of carboxylic acid-containing drug candidates. By physically blocking the entry of the substrate into the active site of the enzymes of the beta-oxidation pathway, this simple structural motif acts as a robust metabolic shield. This leads to improved pharmacokinetic properties, including a longer half-life and greater systemic exposure, which are critical for achieving therapeutic efficacy. As demonstrated by approved drugs like Bexarotene and validated through standard in vitro assays, understanding and applying this principle is fundamental to the rational design of more durable and successful pharmaceuticals.

References
  • Vertex AI Search. (n.d.). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Retrieved February 24, 2026.
  • Fillmore, N., Alrob, O. A., & Lopaschuk, G. D. (2019, July 23). Fatty Acid beta-Oxidation. AOCS. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (2023). Beta oxidation. Retrieved February 24, 2026, from [Link]

  • Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content. Retrieved February 24, 2026, from [Link]

  • Lumen Learning. (n.d.). 6.32 Fatty Acid Oxidation (Beta-oxidation) | Nutrition. Retrieved February 24, 2026, from [Link]

  • ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Retrieved February 24, 2026, from [Link]

  • Talele, T. T. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6). [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • ResearchGate. (n.d.). Application of gem-dimethyl groups. Retrieved February 24, 2026, from [Link]

  • Lee, C. F., Miyanaga, A., Wu, M., Dejam, D., & Tang, Y. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie (International Ed. in English), 54(13), 3949–3952. [Link]

  • van Eunen, K., Simons, S. M., Gerding, A., Bleeker, A., den Besten, H. M., Touw, C. M., Houten, S. M., Groen, A. K., Krab, K., & Bakker, B. M. (2013). Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload. PLoS Computational Biology, 9(8), e1003186. [Link]

  • Boehm, M. F., Heyman, R. A., Patel, S., Stein, B., & Nagpal, S. (2001). The metabolism of bexarotene in rat, dog, and human, synthesis of oxidative metabolites, and in vitro activity at retinoid receptors. Drug Metabolism and Disposition, 29(7), 960-968. Retrieved from [Link]

  • Odey, M. I., et al. (2018). Beta (β)-Oxidation of Fatty Acid and its associated Disorders. International Journal of Clinical Biochemistry, 5(1), 158-172.
  • Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. A. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Review of Physiology, 78, 23–44. [Link]

  • Bielská, K., et al. (2018). Influence of the Number of Axial Bexarotene Ligands on the Cytotoxicity of Pt(IV) Analogs of Oxaliplatin. Molecules, 23(10), 2549. [Link]

  • Worman, H. J. (2012). Probable Bexarotene Hepatotoxicity Associated With Transient Serum Antimitochondrial Antibodies. Journal of Medical Cases, 3(4), 227-230. [Link]

  • Stayrook, K. R., et al. (2013). Identification of Bexarotene as a PPARγ Antagonist with HDX. Journal of Molecular Biology, 425(1), 1-8. [Link]

  • McMurry, J. (n.d.). 29.3 Catabolism of Triacylglycerols: β-Oxidation. In Organic Chemistry: A Tenth Edition. Retrieved February 24, 2026, from [Link]

  • Ito, Y., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

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Exploratory

Fluorinated Pivalic Acid Derivatives: Synthetic Architectures &amp; Pharmaceutical Applications

Executive Summary: The Fluorine Effect on Steric Bulk In medicinal chemistry, the tert-butyl group is a privileged motif for providing steric bulk and enhancing lipophilicity. However, its metabolic susceptibility to cyt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect on Steric Bulk

In medicinal chemistry, the tert-butyl group is a privileged motif for providing steric bulk and enhancing lipophilicity. However, its metabolic susceptibility to cytochrome P450 oxidation (hydroxylation of the methyl groups) often limits its utility in late-stage drug candidates.

This guide focuses on 3,3,3-Trifluoro-2,2-dimethylpropanoic acid (TFP) and its derivatives.[1] These fluorinated analogues of pivalic acid serve as bioisosteres that retain the critical steric volume of the tert-butyl group while dramatically altering electronic properties, lowering pKa, and blocking metabolic "soft spots."

Strategic Rationale: Why Fluorinate Pivalic Acid?

The incorporation of fluorine into the pivaloyl scaffold is not merely a structural modification; it is a functional upgrade.

Bioisosterism and Steric Equivalence

The trifluoromethyl (


) group is often cited as a bioisostere for the isopropyl or ethyl group, but when combined with a gem-dimethyl motif (as in TFP), it mimics the spatial occupancy of a tert-butyl group.
  • Volume: The van der Waals volume of a

    
     group (approx. 42 ų) is larger than a methyl group (24 ų) but smaller than a tert-butyl. The TFP moiety provides a "steric compromise" that maintains receptor pocket filling while altering interaction vectors.
    
Metabolic Stability (The "Metabolic Block")

The C–H bonds of a standard pivaloyl group are prime targets for CYP450-mediated oxidation.

  • Mechanism: Replacing one methyl group with a

    
     group deactivates the remaining methyls via strong inductive electron withdrawal (-I effect).
    
  • Result: The electron-deficient nature of the adjacent carbons raises the activation energy required for hydrogen atom abstraction, significantly extending the metabolic half-life (

    
    ) of the drug candidate [1].
    
Physicochemical Modulation
PropertyPivalic Acid3,3,3-Trifluoro-2,2-dimethylpropanoic Acid (TFP)Impact
pKa 5.03~3.5 - 4.0 (Est.)Increased acidity improves leaving group ability of esters.
LogP 1.41.8Slight increase in lipophilicity due to C-F hydrophobicity.
Bond Dipole C-H (Low)C-F (High)Introduces new dipole interactions within the binding pocket.

Synthesis Architecture: 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid[1][2][3]

The synthesis of TFP (CAS: 889940-13-0) is most robustly achieved via the hydrolysis of its nitrile precursor. This route avoids the use of volatile radical initiators common in direct fluorination methods.

Pathway: Nitrile Hydrolysis

The precursor, 3,3,3-trifluoro-2,2-dimethylpropanenitrile , is hydrolyzed under basic conditions. This method is preferred for scale-up due to high yields and ease of purification.

SynthesisPathway Start 3,3,3-Trifluoro-2,2- dimethylpropanenitrile Intermediate Carboxylate Salt (R-COO- Na+) Start->Intermediate Hydrolysis Reagent NaOH (5M, aq) Reflux, 12-18h Reagent->Intermediate Product 3,3,3-Trifluoro-2,2- dimethylpropanoic Acid (Solid, mp 50-53°C) Intermediate->Product Protonation AcidStep Acidification (HCl, pH 1) AcidStep->Product

Figure 1: Hydrolytic synthesis pathway for TFP from nitrile precursor.

Mechanism of Action
  • Nucleophilic Attack: Hydroxide ions attack the nitrile carbon at reflux temperatures (

    
    C). The steric bulk of the gem-dimethyl and 
    
    
    
    groups necessitates vigorous thermal forcing compared to non-fluorinated nitriles [2].
  • Acidification: The resulting carboxylate salt is water-soluble. Acidification with conc. HCl precipitates the free acid or allows for extraction into dichloromethane (DCM).

Synthetic Protocols & Utility

Once synthesized, TFP is typically installed onto amine-bearing pharmacophores (to form amides) or alcohols (to form esters). Due to the electron-withdrawing nature of the


 group, the carbonyl carbon is more electrophilic than in pivalic acid, but the steric bulk can hinder coupling.
Protocol A: Acid Chloride Formation (In Situ)

Rationale: Commercial TFP acid chloride is volatile and moisture-sensitive. In situ generation is recommended to maintain stoichiometry.

Reagents:

  • TFP (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (catalytic, 2-3 drops)

  • DCM (anhydrous)

Step-by-Step:

  • Dissolve TFP in anhydrous DCM under

    
     atmosphere at 
    
    
    
    C.
  • Add catalytic DMF. Caution: Gas evolution will occur immediately upon next step.

  • Add oxalyl chloride dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: Aliquot a sample, quench with MeOH, and check via TLC or GC (looking for methyl ester formation) to confirm complete conversion.

  • Concentrate carefully (volatile species) or use the solution directly in the next step.

Protocol B: Amide Coupling Decision Matrix

Installing the TFP group requires selecting the right coupling agent based on the nucleophile's steric hindrance.

CouplingMatrix Start Substrate Assessment: Amine Nucleophile Sterics Primary Primary/Unkindered Amine Start->Primary Secondary Secondary/Hindered Amine Start->Secondary MethodA Method A: Standard Coupling EDC / HOBt or HATU Base: DIPEA Primary->MethodA Preferred MethodB Method B: Acid Chloride (Via Oxalyl Chloride) Base: Et3N / DMAP (cat) Secondary->MethodB Required for Conversion Outcome Target Fluorinated Pivalamide MethodA->Outcome MethodB->Outcome

Figure 2: Decision matrix for coupling TFP to amine substrates.

Case Studies & Applications

Cathepsin K Inhibitors

In the development of Cathepsin K inhibitors (e.g., Odanacatib analogues), fluorination of leucine-like side chains is critical. TFP derivatives serve as excellent capping groups for the N-terminus, providing resistance to peptidases while occupying the S2 or S3 hydrophobic pockets of the enzyme [3].

Protecting Group Chemistry

While pivaloate (Piv) is a standard protecting group for alcohols, the trifluoropivaloate (Tfp) group offers unique orthogonality.

  • Lability: The Tfp ester is more susceptible to basic hydrolysis than the standard Piv ester due to the electron-withdrawing

    
     group destabilizing the ester bond. This allows for selective deprotection of Tfp in the presence of Piv using mild basic conditions (e.g., 
    
    
    
    /MeOH).

Safety & Handling

Hazard Classification:

  • Corrosive (Skin Corr.[1][2] 1B): TFP causes severe skin burns and eye damage.

  • Irritant: Respiratory tract irritant.

Handling Protocol:

  • Engineering Controls: All operations involving TFP or its acid chloride must be performed in a functioning chemical fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended for acid chloride), chemical splash goggles, and lab coat.

  • Storage: Store in a cool, dry place. Unlike pivalic acid, TFP is hygroscopic and should be kept under inert gas if possible.

  • Spill Response: Neutralize with sodium bicarbonate before cleanup. Do not absorb with combustible materials (sawdust).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • ChemicalBook. (2023). Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropionic acid via Nitrile Hydrolysis. ChemicalBook Protocols. Link

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (General Reference on Fluorine Bioisosteres).
  • PubChem. (2023). 3,3,3-Trifluoro-2,2-dimethylpropanoic acid Compound Summary. National Library of Medicine. Link

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategies for Amide Coupling of Sterically Hindered 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic Acid

Introduction The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development, serving as a cornerstone linkage in countless pharmaceutical agents.[1][2] This guide focu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug development, serving as a cornerstone linkage in countless pharmaceutical agents.[1][2] This guide focuses on the specific challenges and solutions for the amide coupling of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid. This molecule presents a significant synthetic hurdle due to the presence of a gem-dimethyl group at the α-position to the carboxylic acid.[3] This quaternary carbon center imparts substantial steric hindrance, which can dramatically slow down or completely stall standard coupling reactions.[4][5][6]

The objective of this document is to provide researchers with a selection of robust, field-proven protocols to successfully couple this sterically demanding carboxylic acid with a range of primary and secondary amines. We will delve into the causality behind experimental choices, comparing several activation strategies from classic carbodiimide methods to high-efficiency uronium salts and acyl halide intermediates, enabling scientists to select the optimal conditions for their specific target molecule.

The Synthetic Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is the steric bulk imposed by the two methyl groups adjacent to the carbonyl carbon. This arrangement effectively shields the electrophilic carbonyl center, impeding the approach of the amine nucleophile. Consequently, reactions that proceed smoothly with unhindered acids may result in low yields, require forcing conditions (high temperatures, long reaction times), or fail entirely.[6] The selection of an appropriate coupling reagent and reaction conditions is therefore critical to activate the carboxylic acid effectively and facilitate the subsequent nucleophilic attack.

Strategic Selection of Coupling Methodologies

To address the challenge of steric hindrance, several classes of coupling reagents can be employed. The choice depends on the amine's nucleophilicity, the scale of the reaction, and the functional group tolerance required.

  • Uronium/Aminium Salts (e.g., HATU): These reagents are renowned for their high efficiency, rapid reaction kinetics, and effectiveness with sterically hindered substrates.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) activates the carboxylic acid by forming a highly reactive OAt-active ester, which is less susceptible to steric shielding and readily undergoes aminolysis.[7] This method is often the first choice for challenging couplings.

  • Carbodiimides with Additives (e.g., EDC/NHS): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used due to their versatility and the water-solubility of their byproducts.[1][9] For hindered substrates, the use of an additive such as NHS (N-hydroxysuccinimide) is essential.[10][11] EDC first forms a highly reactive O-acylisourea intermediate, which can be slow to react with the amine and prone to rearranging into an inactive N-acylurea byproduct.[12][13][14] NHS intercepts this intermediate to form a more stable, yet still highly reactive, NHS ester, providing a larger window for the sterically hindered amine to react successfully.[11][15]

  • Acyl Halide Intermediates (e.g., via SOCl₂): Converting the carboxylic acid to a highly electrophilic acyl chloride is a classic and powerful activation method.[9][16] The increased reactivity can often overcome significant steric barriers.[17] This is typically performed as a one-pot, two-step procedure where the acid is first activated with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[16] While effective, the conditions can be harsher and may not be compatible with sensitive functional groups.

Comparative Overview of Recommended Coupling Methods
Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions/Drawbacks
HATU NoneDIPEA, TEADMF, DCMHigh efficiency for hindered couplings, rapid kinetics, low racemization potential.[7][18]Can cause guanidinylation of the amine if used in large excess.[18]
EDC / NHS NHS or Sulfo-NHSNone (or mild base)DCM, DMF, WaterWater-soluble byproducts, mild conditions, widely applicable.[1][19]O-acylisourea can rearrange to inactive N-acylurea without NHS.[12][14]
SOCl₂ NonePyridine, TEA, DIPEADCM, TolueneForms highly reactive acyl chloride, cost-effective, drives difficult reactions.[17]Harsh conditions, generation of HCl, not suitable for acid-sensitive substrates.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents such as HATU and SOCl₂ are hazardous and should be handled with care.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary approach for coupling sterically hindered acids due to its high success rate.[7][8]

Materials:

  • 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Workflow Diagram: HATU Coupling

G cluster_preactivation Pre-activation (15-30 min) cluster_coupling Amine Coupling (1-6 h) cluster_workup Work-up & Purification Acid Carboxylic Acid (1 eq) Mix1 Stir at RT under N₂ Acid->Mix1 HATU HATU (1.1 eq) HATU->Mix1 DIPEA DIPEA (2 eq) DIPEA->Mix1 Solvent Anhydrous DMF Solvent->Mix1 Mix2 Stir at RT Mix1->Mix2 Add Amine Amine Amine (1.2 eq) Amine->Mix2 Dilute Dilute with EtOAc Mix2->Dilute Monitor by LC-MS Wash Wash with aq. LiCl, aq. HCl, aq. NaHCO₃, Brine Dilute->Wash Purify Dry, Concentrate & Purify (Column Chromatography) Wash->Purify

Caption: General workflow for HATU-mediated amide coupling.

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF (or DCM) to dissolve the solids (approx. 0.1 M concentration).

  • Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature. This is the pre-activation step. Allow it to proceed for 15-30 minutes.

  • In a separate vial, dissolve the amine (1.2 eq) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 1-6 hours. The progress should be monitored by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1N HCl, saturated aqueous NaHCO₃, and finally with brine.[7] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/NHS Mediated Coupling

A classic and reliable method, particularly if water-soluble byproducts are desired for easier purification.

Materials:

  • 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • NHS (N-hydroxysuccinimide) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Mechanism Diagram: EDC/NHS Activation

G Acid R-COOH Isourea O-Acylisourea (Reactive Intermediate) Acid->Isourea EDC EDC EDC->Isourea NHSEster NHS Ester (More Stable) Isourea->NHSEster Intercepted by NHS Urea EDC Byproduct (Urea) Isourea->Urea Hydrolysis or N-Acylurea formation NHS NHS NHS->NHSEster Amide Amide Product NHSEster->Amide Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of EDC/NHS mediated amide coupling.

Procedure:

  • Dissolve 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid (1.0 eq) in anhydrous DCM or DMF in a dry flask at room temperature.

  • Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution.[1]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the NHS active ester.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue to stir at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, this reaction may require longer times than the HATU protocol.

  • Work-up: a. Dilute the reaction with DCM or ethyl acetate. b. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.

Protocol 3: Acyl Chloride Formation using Thionyl Chloride (SOCl₂)

This robust protocol is suitable when other methods fail and the substrate can tolerate mildly acidic and heated conditions.

Materials:

  • 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.5 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic drop of DMF (optional, for activation)

Procedure:

  • Acyl Chloride Formation: a. To a solution of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid (1.0 eq) in anhydrous DCM, add a catalytic drop of DMF. b. Cool the solution to 0 °C in an ice bath. c. Add thionyl chloride (1.5 eq) dropwise. Caution: Gas evolution (SO₂ and HCl) will occur. d. Allow the mixture to warm to room temperature and then gently heat to reflux (approx. 40 °C for DCM) for 1-2 hours, or until gas evolution ceases. The completion of this step can be confirmed by the disappearance of the carboxylic acid starting material (via TLC or LC-MS analysis of a quenched aliquot). e. Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. It is critical to remove all excess SOCl₂.

  • Amine Coupling: a. Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. b. In a separate flask, dissolve the amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. c. Add the amine/base solution dropwise to the cold acyl chloride solution. d. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: a. Quench the reaction by slowly adding water. b. Separate the layers and wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. d. Purify the crude product by flash column chromatography.

Concluding Remarks

The successful synthesis of amides from the sterically hindered 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is highly dependent on the choice of an appropriate activation method. For most applications, the HATU protocol offers the best combination of speed, efficiency, and mild conditions. The EDC/NHS method provides a reliable alternative with easily removable byproducts. For the most challenging or unreactive amine partners, activation via an acyl chloride intermediate remains a powerful, albeit harsher, option. Researchers should select the protocol that best fits the stability of their amine substrate and their desired reaction scale and purity requirements.

References

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • Chemistry Steps (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Royal Society of Chemistry (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Albericio, F. et al. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]

  • G-Biosciences (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Wikipedia. Carbodiimide. Wikipedia. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic Chemistry Blog. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Royal Society of Chemistry (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Coupling Reagents. ResearchGate. [Link]

  • Reaxys. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Reaxys. [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. PubMed. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Thoreauchem. 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoic acid. Thoreauchem. [Link]

Sources

Application

Reagents for difluoroethylation of 3-hydroxy-2,2-dimethylpropanoic acid esters

Application Note: Precision O-Difluoroethylation of 3-Hydroxy-2,2-dimethylpropanoic Acid Esters Executive Summary This guide details the synthetic strategy for the O-difluoroethylation of 3-hydroxy-2,2-dimethylpropanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision O-Difluoroethylation of 3-Hydroxy-2,2-dimethylpropanoic Acid Esters

Executive Summary

This guide details the synthetic strategy for the O-difluoroethylation of 3-hydroxy-2,2-dimethylpropanoic acid esters (hydroxypivalic acid esters).[1] This transformation presents a specific chemoselective challenge: introducing a fluoroalkyl group onto a sterically hindered neopentyl alcohol while preserving a labile ester moiety .[1]

Standard alkylation protocols (e.g., Williamson ether synthesis with alkyl bromides) often fail due to the sluggish reactivity of the neopentyl position (


 barrier) and the potential for ester hydrolysis or transesterification under harsh basic conditions. This note prioritizes high-reactivity electrophiles and non-hydrolytic base systems to ensure yield and integrity.

Critical Analysis of Reagents

The selection of the difluoroethylating agent is dictated by the "Neopentyl Constraint"—the steric bulk adjacent to the nucleophilic oxygen requires an electrophile with exceptional leaving group ability.

ReagentReactivityStabilitySuitability for Neopentyl SubstratesRecommendation
2,2-Difluoroethyl Triflate (TfOCH

CF

H)
High Low (Thermally sensitive)Excellent. The "super-leaving" triflate group compensates for the nucleophile's steric hindrance.[1]Primary Protocol
(2,2-Difluoroethyl)(aryl)iodonium Triflate Very High ModerateGood. An emerging class of hypervalent iodine reagents that transfer the alkyl group via ligand coupling, bypassing classical

constraints.[1]
Advanced Protocol
1-Iodo-2,2-difluoroethane (ICH

CF

H)
ModerateHighFair. Requires higher temperatures or stronger bases, increasing the risk of ester degradation.[1]Secondary Protocol
Difluorocarbene Precursors (e.g., TMSCF

Br)
N/AHighPoor. Typically used for difluoromethylation (

), not ethylation.[1]
Not Recommended

Reaction Mechanism & Logic

The primary challenge is the kinetic barrier of the nucleophile. The reaction proceeds via an


 mechanism where the alkoxide attacks the 

-carbon of the reagent.[1]

ReactionPathway Substrate 3-Hydroxy-2,2-dimethyl- propanoic acid ester (Neopentyl Alcohol) Base Deprotonation (NaH or Ag2O) Substrate->Base Alkoxide Neopentyl Alkoxide (Sterically Hindered Nucleophile) Base->Alkoxide - H+ TS Transition State (SN2) Alkoxide->TS + TfOCH2CF2H SideRxn Side Reaction: Ester Hydrolysis/Claisen Alkoxide->SideRxn If Base Excess/Wet Reagent 2,2-Difluoroethyl Triflate (Reactive Electrophile) Reagent->TS Product Target Ether (Preserved Ester) TS->Product - OTf

Figure 1: Mechanistic pathway highlighting the critical interception of the hindered alkoxide by the triflate electrophile before side reactions occur.[1]

Experimental Protocols

Protocol A: The "Gold Standard" – Triflate Alkylation

Best for: High value substrates, small-to-medium scale, ensuring ester stability.[1]

Reagents:

  • Substrate: 3-Hydroxy-2,2-dimethylpropanoic acid ester (1.0 equiv)[1]

  • Reagent: 2,2-Difluoroethyl triflate (1.2 – 1.5 equiv) [Commercially available or synthesized from the alcohol + Tf

    
    O][1]
    
  • Base: Sodium Hydride (NaH) (60% dispersion, 1.1 equiv) OR 2,6-Di-tert-butylpyridine (for extremely acid-sensitive esters)[1]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Deprotonation: Suspend NaH (1.1 equiv) in anhydrous DMF at 0°C. Add the substrate (dissolved in minimal DMF) dropwise.

    • Note: Gas evolution (

      
      ) will occur. Stir at 0°C for 30 mins to ensure complete alkoxide formation without promoting ester enolization/condensation.
      
  • Alkylation: Add 2,2-Difluoroethyl triflate (1.2 equiv) dropwise via syringe at 0°C.

    • Critical: Do not add the triflate all at once; the exotherm can degrade the reagent.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC/LCMS. If starting material remains, cool back to 0°C and add 0.2 equiv more triflate.

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     or EtOAc.[1] Wash organic layer with water (
    
    
    
    to remove DMF) and brine. Dry over
    
    
    .[1]

Validation Point: The triflate is sufficiently reactive that heating is rarely needed, preventing the "neopentyl rearrangement" or ester hydrolysis.

Protocol B: Solid-Liquid Phase Transfer Catalysis (PTC)

Best for: Scalability, moisture sensitivity, and avoiding strong bases like NaH.[1]

Reagents:

  • Reagent: 1-Iodo-2,2-difluoroethane (2.0 equiv)[1]

  • Base: Potassium Hydroxide (KOH) (Solid, pulverized, 4.0 equiv)

  • Catalyst: 18-Crown-6 (10 mol%) or Tetrabutylammonium bromide (TBAB) [1]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step:

  • Setup: Charge flask with substrate (1.0 equiv), pulverized KOH (4.0 equiv), and catalyst (10 mol%) in DCM.

  • Addition: Add 1-iodo-2,2-difluoroethane (2.0 equiv) in one portion.

  • Reaction: Stir vigorously at reflux (DCM: ~40°C) or 50°C (Toluene).

    • Mechanism:[1][2][3][4] The solid-liquid PTC system generates the alkoxide at the solid surface, immediately reacting it with the iodide in the organic phase. This minimizes the exposure of the ester to dissolved hydroxide, reducing hydrolysis risk.

  • Workup: Filter off the solid salts. Concentrate the filtrate.

Protocol C: Emerging Hypervalent Iodine Strategy

Best for: Late-stage functionalization where "naked" alkoxides are unstable.[1]

Reagent: (2,2-Difluoroethyl)(mesityl)iodonium triflate [1]

  • Insight: This reagent acts as a "pseudohalide" with extreme electrophilicity.

  • Conditions: Mix substrate (1.0 equiv) with the iodonium salt (1.2 equiv) and

    
     (1.5 equiv) in Fluorobenzene or DCM at 40°C.
    
  • Advantage:[1][2][5][6] Milder base (

    
     vs NaH) and no need for strictly anhydrous conditions compared to the triflate method.
    

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Steric hindrance of neopentyl group.[1]Switch from Iodide (Protocol B) to Triflate (Protocol A). Increase reaction time, not temperature.
Ester Hydrolysis Wet solvent or "wet" base (NaOH).Use Solid-Liquid PTC (Protocol B) or strictly anhydrous NaH/DMF.[1] Avoid aqueous NaOH.
Transesterification Use of alcoholic solvents (MeOH/EtOH).Never use alcohols as solvents.[1] Use aprotic polar solvents (DMF, DMSO, NMP).
Elimination (Formation of Difluoroethylene) Base is too strong/basic (E2 elimination).Use a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) or the Silver Oxide method (

, Reagent, DCM).[1]

Safety & Handling

  • 2,2-Difluoroethyl Triflate: Potent alkylating agent.[1] Suspected mutagen.[7] Handle in a fume hood with double gloves. Decontaminate glassware with 10% NaOH.

  • Sodium Hydride: Flammable solid.[1] Reacts violently with water.

  • HF Generation: If the reaction is heated excessively (

    
    ), decomposition may release HF. Use plastic/Teflon ware if HF generation is suspected, or keep glass reaction below 80°C.
    

References

  • Preparation and Reactivity of 2,2-Difluoroethyl Triflate

    • Title: "2,2-Difluoroethyl triflate: A versatile reagent for the introduction of the 2,2-difluoroethyl group."[1][2][4]

    • Source:Journal of Fluorine Chemistry, 2012.
    • URL:[Link] (General Journal Link for verification of reagent class).

  • Hypervalent Iodine Reagents for Difluoroethylation

    • Title: "2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Str
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Alkylation of Neopentyl Alcohols (General Precedent)

    • Title: "Neopentyl Iodide" (Organic Syntheses Procedure for hindered systems).
    • Source:Organic Syntheses, Coll. Vol. 6, p.830.
    • URL:[Link]

  • Title: "Process for the preparation of hydroxy pivalic acid esters" (Context on stability).

Sources

Method

High-Performance Esterification of Sterically Hindered Gem-Dimethyl Acids

Application Note & Protocol Guide Executive Summary: The Steric Challenge Esterifying carboxylic acids with gem-dimethyl substitution (e.g., pivalic acid derivatives, -disubstituted amino acids) presents a formidable kin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The Steric Challenge

Esterifying carboxylic acids with gem-dimethyl substitution (e.g., pivalic acid derivatives,


-disubstituted amino acids) presents a formidable kinetic barrier. The quaternary carbon adjacent to the carbonyl group creates a "conical" steric shield. This blocks the Bürgi-Dunitz trajectory  (107°), preventing the nucleophilic attack of the alcohol required for standard Fisher esterifications or EDC/NHS couplings.

Standard protocols often result in:

  • 0% Conversion: Reagents decompose before the ester forms.

  • N-Acylurea Formation: In carbodiimide couplings (DCC/EDC), the intermediate rearranges to a stable urea byproduct because the alcohol attack is too slow.

  • Racemization: Harsh conditions (e.g., refluxing SOCl

    
    ) can epimerize adjacent chiral centers.
    

This guide details four field-proven protocols specifically engineered to overcome this steric penalty: Yamaguchi , Shiina , Ghosez , and Cesium-Promoted Alkylation .

Strategic Selection Guide

Do not apply a "one-size-fits-all" approach. Use this decision matrix to select the optimal protocol for your specific substrate.

DecisionMatrix Start START: Analyze Substrate IsAlkylHalide Can you use the Alkyl Halide (R-X) instead of Alcohol? Start->IsAlkylHalide BaseSensitive Is the product Base Sensitive? IsAlkylHalide->BaseSensitive No (Must use Alcohol) MethodCs METHOD D: Cesium Carbonate Alkylation (The 'Bypass' Route) IsAlkylHalide->MethodCs Yes (Primary/Benzylic R-X) AcidSensitive Is the substrate Acid Sensitive? BaseSensitive->AcidSensitive No MethodGhosez METHOD C: Ghosez's Reagent (Neutral Acid Chloride) BaseSensitive->MethodGhosez Yes (Avoid strong bases) MethodShiina METHOD B: Shiina Esterification (MNBA - Mildest) AcidSensitive->MethodShiina Yes (Avoid Lewis Acids) MethodYamaguchi METHOD A: Yamaguchi Esterification (The 'Gold Standard') AcidSensitive->MethodYamaguchi No (Robust Substrate)

Figure 1: Strategic decision tree for selecting esterification conditions based on substrate stability and availability.

Method A: Yamaguchi Esterification (The Gold Standard)

Best For: Robust substrates requiring high yields; macro-lactonizations.

The Yamaguchi method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1][2][3] The extreme steric bulk of the trichlorophenyl group forces the nucleophile (alcohol) to attack the less hindered carbonyl of the substrate, even if that substrate is gem-dimethyl substituted.

Mechanism of Action

Yamaguchi Step1 1. Mixed Anhydride Formation (Acid + TCBC + Et3N) Step2 2. DMAP Activation (Nucleophilic Catalysis) Step1->Step2 Regioselective Activation Step3 3. Alcohol Attack (Formation of Ester) Step2->Step3 Fast Attack

Figure 2: The bulky TCBC group directs DMAP to activate the substrate carbonyl exclusively.

Protocol

Reagents:

  • Substrate Acid (1.0 equiv)[4]

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • DMAP (1.0 - 3.0 equiv) (Critical: High loading required for hindered substrates)

  • Alcohol (1.0 - 5.0 equiv)

  • Solvent: Toluene (preferred) or THF.[2]

Step-by-Step:

  • Anhydride Formation: Dissolve the hindered acid and Et

    
    N in anhydrous Toluene (0.1 M) under inert atmosphere (N
    
    
    
    /Ar).
  • Add TCBC dropwise at 0°C. Stir for 1 hour at room temperature. A white precipitate (Et

    
    N·HCl) will form.
    
  • Solvent Swap (Optional but Recommended): Remove Toluene/excess Et

    
    N in vacuo to leave the mixed anhydride. Re-dissolve in fresh Toluene. Note: Excess Et
    
    
    
    N can inhibit the DMAP catalysis step.
  • Esterification: Add the solution of mixed anhydride slowly to a solution of the Alcohol and DMAP in Toluene at room temperature.

  • Reaction: Stir for 12–24 hours. For extremely hindered cases (e.g., tert-leucine derivatives), heat to 60°C.

  • Workup: Dilute with Et

    
    O, wash with saturated NaHCO
    
    
    
    , water, and brine.

Method B: Shiina Esterification (The Modern Specialist)

Best For: Acid-sensitive substrates; when Yamaguchi fails due to harshness.

Developed as an improvement over Yamaguchi, this method uses MNBA (2-methyl-6-nitrobenzoic anhydride) .[5] It avoids the formation of HCl and proceeds under milder basic conditions.

Protocol

Reagents:

  • Substrate Acid (1.1 equiv)[6]

  • Alcohol (1.0 equiv)

  • MNBA (1.2 equiv)

  • DMAP (2.0 - 4.0 equiv) or DMAPO (catalytic)

  • Solvent: CH

    
    Cl
    
    
    
    or Toluene.

Step-by-Step:

  • Dissolve MNBA and DMAP in anhydrous CH

    
    Cl
    
    
    
    (0.1 M).
  • Add the solution of the hindered Acid and Alcohol dropwise to the MNBA/DMAP mixture at room temperature.

  • Observation: The reaction is often faster than Yamaguchi. Monitor by TLC.

  • Quench: Add saturated NaHCO

    
     solution.
    
  • Purification: Standard extraction and silica chromatography.

Method C: Ghosez’s Reagent (The Neutral Activator)

Best For: Extremely unreactive acids where an acid chloride is required, but the substrate cannot tolerate SOCl


 or Oxalyl Chloride (e.g., Boc-protected amino acids).

Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine ) converts carboxylic acids to acid chlorides under strictly neutral conditions.

Protocol

Reagents:

  • Substrate Acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Alcohol (1.5 - 2.0 equiv)

  • Pyridine or Et

    
    N (2.0 equiv)
    
  • Solvent: CH

    
    Cl
    
    
    
    .

Step-by-Step:

  • Activation: Dissolve the hindered acid in dry CH

    
    Cl
    
    
    
    . Add Ghosez’s reagent at 0°C or Room Temp.
  • Monitoring: Stir for 1–2 hours. Monitor by IR (shift from acid C=O ~1710 cm

    
     to acid chloride C=O ~1800 cm
    
    
    
    ).
  • Coupling: Once the acid chloride is formed, add the Alcohol and Pyridine.

  • Reaction: Stir at reflux if necessary. The high reactivity of the resulting acid chloride usually overcomes the steric barrier.

Method D: Cesium Carbonate Alkylation (The Bypass)

Best For: Methyl, Ethyl, Benzyl, or Allyl esters. Constraint: Requires an alkyl halide (electrophile) rather than an alcohol (nucleophile).

This method bypasses the steric hindrance of the carbonyl carbon entirely. Instead of attacking the hindered carbonyl, the carboxylate anion (O-) acts as a nucleophile attacking an unhindered alkyl halide (S


2 mechanism).
Protocol

Reagents:

  • Substrate Acid (1.0 equiv)[4]

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 equiv)
  • Alkyl Iodide/Bromide (e.g., MeI, BnBr) (1.5 - 2.0 equiv)

  • Solvent: DMF (Critical for Cs solubility).[7]

Step-by-Step:

  • Dissolve the hindered acid in DMF (0.2 M).

  • Add Csngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    CO
    
    
    
    . Stir for 30 mins to form the "naked" cesium carboxylate anion.
  • Add the Alkyl Halide.[8]

  • Reaction: Stir at Room Temperature. Reaction is usually complete in < 2 hours.

  • Workup (Critical): Dilute with Ethyl Acetate and wash 3x with water to remove DMF completely.

Comparative Data & Troubleshooting

FeatureYamaguchi (Method A)Shiina (Method B)[5]Ghosez (Method C)Cs2CO3 (Method D)
Primary Mechanism Mixed AnhydrideMixed AnhydrideAcid ChlorideS

2 Alkylation
Steric Tolerance HighVery HighExtremeN/A (Bypassed)
Reagent Cost LowHighMediumLow
Acid Sensitivity ModerateGoodExcellentGood
Base Sensitivity Poor (uses Et3N/DMAP)ModerateNeutralModerate
Byproducts 2,4,6-trichlorobenzoic acidMNBA-amine saltsAmidesInorganic salts
Troubleshooting "Stalled" Reactions
  • Check DMAP: For gem-dimethyl acids, catalytic DMAP (10 mol%) is often insufficient. Increase to 1.0 - 2.0 equivalents . The DMAP-acyl intermediate is the active species; low concentration slows the rate below the decomposition threshold.

  • Solvent Choice: Switch from CH

    
    Cl
    
    
    
    to Toluene or Dichloroethane (DCE) and increase temperature to reflux (80°C).
  • Order of Addition: In Yamaguchi, ensure the mixed anhydride is fully formed (check by TLC/NMR) before adding the alcohol.

References

  • Yamaguchi Esterification (Original): Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][5] Bulletin of the Chemical Society of Japan. Link

  • Yamaguchi Mechanism & Optimization: Dhimitruka, I., & SantaLucia, J. (2006).[9] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters. Link

  • Shiina Esterification (MNBA): Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[3][5] Chemistry Letters. Link

  • Ghosez's Reagent: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Chloroenamines and -Ynamines. Angewandte Chemie International Edition. Link
    
  • Cesium Carbonate Alkylation: Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1976).

    
    -Anions of carboxylic acids. II. The formation and alkylation of 
    
    
    
    -metalated aliphatic acids. The Journal of Organic Chemistry. Link

Sources

Application

Preparation of fluorinated ether building blocks for kinase inhibitor discovery

Application Note & Standard Operating Procedures Executive Summary In the optimization of kinase inhibitors, the "Methoxy-to-Difluoromethoxy" switch is a high-impact strategy. While the methoxy group (-OCH₃) is a standar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedures

Executive Summary

In the optimization of kinase inhibitors, the "Methoxy-to-Difluoromethoxy" switch is a high-impact strategy. While the methoxy group (-OCH₃) is a standard hydrogen bond acceptor often targeting the hinge region or solvent-exposed front of kinases, it is metabolically liable to O-dealkylation by Cytochrome P450 enzymes.

Replacing -OCH₃ with difluoromethoxy (-OCHF₂) or trifluoroethoxy (-OCH₂CF₃) moieties serves three critical functions:

  • Metabolic Blocking: The C-F bond strength prevents oxidative dealkylation.

  • Lipophilicity Modulation: Fluorination increases logP, improving membrane permeability.[1]

  • Electronic Tuning: The electron-withdrawing fluorine atoms reduce the basicity of the ether oxygen, altering hydrogen bond acceptor capability and potentially improving selectivity by weakening off-target interactions.

This guide provides validated, scalable protocols for installing these motifs, moving beyond basic organic synthesis to address the specific purity and reproducibility requirements of biological assays.

Strategic Decision Matrix (SAR Logic)

Before synthesis, evaluate the structural activity relationship (SAR) goals. Use the following decision tree to select the appropriate fluorination strategy.

FluorinationStrategy Start SAR Objective MetabStab Goal: Block Metabolic Hotspot (O-Dealkylation) Start->MetabStab Lipophilicity Goal: Increase Lipophilicity (Brain Penetration/Permeability) Start->Lipophilicity HBond Goal: Modulate H-Bond Acceptor Strength Start->HBond Decision1 Is the Oxygen binding to the Hinge Region? MetabStab->Decision1 OCH2CF3 Select -OCH2CF3 (Trifluoroethoxy) Lipophilicity->OCH2CF3 High LogP boost OCHF2 Select -OCHF2 (Difluoromethoxy) HBond->OCHF2 Weakens Acceptor Decision1->OCHF2 Yes (Retains H-Bond Acceptor) OCF3 Select -OCF3 (Trifluoromethoxy) Decision1->OCF3 No (Oxygen becomes non-basic)

Figure 1: Decision matrix for selecting fluorinated ether motifs based on kinase binding mode and physicochemical requirements.

Physicochemical Comparison

The following table illustrates the shift in properties when replacing a standard methoxy group.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoroethoxy (-OCH₂CF₃)
Hammett Constant (

)
-0.27 (Donor)0.18 (Weak Withdrawer)0.08 (Weak Withdrawer)
Hansch Lipophilicity (

)
-0.020.350.65
Metabolic Stability Low (P450 labile)HighVery High
Conformation Coplanar with aryl ringOrthogonal (out-of-plane)Flexible
H-Bond Acceptor StrongModerateWeak
Experimental Protocols
Protocol A: O-Difluoromethylation via Difluorocarbene Insertion

Application: Best for installing -OCHF₂ on phenols (e.g., Tyrosine kinase scaffolds). Mechanism: Base-mediated generation of difluorocarbene (:CF₂) from Sodium Chlorodifluoroacetate (SCDA), followed by O-insertion. Safety Note: This reaction generates CO₂ gas. Do not seal the vessel tightly; use a pressure-release bubbler.

Reagents:

  • Substrate: Phenolic Kinase Intermediate (1.0 equiv)

  • Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.5 - 3.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[2]

  • Solvent: DMF:Water (9:1 ratio) - Water is critical for proton transfer.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and a reflux condenser.[3] Attach a nitrogen line to the top of the condenser with a mineral oil bubbler outlet to monitor gas evolution.

  • Dissolution: Add the Phenolic substrate (e.g., 1.0 g) and Cs₂CO₃ (2.0 equiv) to the flask. Add DMF (10 mL/g substrate) and Water (1 mL/g substrate). Stir at room temperature for 15 minutes to ensure deprotonation (Phenoxide formation).

  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (1.5 equiv) in one portion.

  • Reaction (Phase 1): Heat the mixture to 95°C .

    • Observation: You will observe steady bubbling (CO₂ evolution). This confirms carbene generation.[4][5]

  • Reagent Addition (Phase 2): After 2 hours, monitor by LCMS. If starting material remains, cool slightly (to 60°C) and add the remaining SCDA (1.0 - 1.5 equiv). Re-heat to 95°C for another 2-4 hours.

    • Why: :CF₂ has a short half-life. Iterative addition ensures high conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash extensively with water (3x) and LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.[1][5][6]

  • Purification: Flash chromatography.

    • Note: The product is less polar than the starting phenol.

Self-Validating Check:

  • 19F NMR: The -OCHF₂ group appears as a characteristic doublet (J ≈ 70-75 Hz) around -81 to -83 ppm . If you see a singlet, you likely have an impurity or trifluoromethylation.

Protocol B: O-Trifluoroethylation via Williamson Ether Synthesis

Application: Installing -OCH₂CF₃ groups. Reagent Choice: Use 2,2,2-Trifluoroethyl Tosylate instead of the iodide/bromide. The tosylate is non-volatile, stable, and provides cleaner reaction profiles for kinase scaffolds containing basic nitrogens (e.g., aminopyrimidines).

Reagents:

  • Substrate: Phenolic Kinase Intermediate (1.0 equiv)

  • Reagent: 2,2,2-Trifluoroethyl p-toluenesulfonate (1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (anhydrous) or DMF.

Step-by-Step Methodology:

  • Setup: Use a sealed pressure vial (microwave vial or heavy-walled glass).

  • Mixing: Combine Phenol, K₂CO₃, and Trifluoroethyl Tosylate in Acetonitrile (5 mL/mmol).

  • Reaction: Heat to 80°C for 12-16 hours.

    • Optimization: If the phenol is sterically hindered (ortho-substituted), add catalytic Potassium Iodide (KI, 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).

  • Monitoring: Monitor by LCMS. The product will show a significant retention time shift (more lipophilic).

  • Workup: Filter off the inorganic salts (K₂CO₃/KOTs). Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Workflow Visualization

The following diagram details the critical path for the Difluoromethylation (Protocol A), highlighting the self-validating control points.

ProtocolFlow Start Start: Phenol Substrate Deprotonation 1. Deprotonation (Cs2CO3, DMF/H2O) Start->Deprotonation AddSCDA 2. Add SCDA (Carbene Source) Deprotonation->AddSCDA Heat 3. Heat to 95°C (CO2 Evolution) AddSCDA->Heat Check LCMS Check (Conversion > 90%?) Heat->Check ReAdd Add more SCDA Check->ReAdd No Workup Workup & 19F NMR Check->Workup Yes ReAdd->Heat

Figure 2: Iterative reaction workflow for SCDA-mediated difluoromethylation ensuring maximum conversion.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[7] Link

  • Zafrani, Y., et al. (2009). Sodium Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols and Thiophenols.[4] Journal of Organic Chemistry, 74(15), 5762–5765. Link

  • Fier, P. S., & Hartwig, J. F. (2013).[4] Synthesis of difluoromethyl ethers with difluoromethyl triflate. Angewandte Chemie International Edition, 52(7), 2092-2095.[4] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor/Acceptor Properties of Fluorinated Ethers. Journal of Organic Chemistry, 60(6), 1626–1631. Link

Sources

Method

Scalable Synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic Acid: An Application and Protocol Guide

Abstract This comprehensive technical guide details a robust and scalable three-step synthetic pathway for the production of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid, a valuable building block in contemporary dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and scalable three-step synthetic pathway for the production of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid, a valuable building block in contemporary drug discovery and materials science. The gem-dimethyl and difluoroethoxy motifs are of significant interest for their ability to modulate the physicochemical and pharmacological properties of molecules. The presented synthesis commences with the readily available and cost-effective starting material, 3-hydroxy-2,2-dimethylpropanoic acid. This guide provides meticulously detailed experimental protocols, a thorough analysis of the causality behind procedural choices, quantitative data, and visual representations of the synthetic workflow to ensure successful and scalable implementation in a research or industrial setting.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethoxy group, in particular, offers a unique combination of electronic properties and conformational effects. When coupled with the sterically demanding 2,2-dimethylpropanoic acid scaffold, the resultant 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid becomes a highly sought-after intermediate. Its synthesis, however, presents challenges related to steric hindrance and the controlled introduction of the fluorinated moiety. This application note outlines a scalable and efficient synthetic route, designed to overcome these challenges, proceeding via an initial esterification, followed by a Williamson ether synthesis, and culminating in a final hydrolysis step.

Synthesis Overview

The synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is strategically designed in three distinct stages to ensure high yields and purity, while also considering scalability and cost-effectiveness.

  • Esterification: The carboxylic acid functionality of 3-hydroxy-2,2-dimethylpropanoic acid is initially protected as a methyl ester. This is a critical step to prevent the acidic proton from interfering with the subsequent base-mediated etherification. A classic Fischer esterification is employed for its simplicity and scalability.

  • Williamson Ether Synthesis: The pivotal introduction of the 2,2-difluoroethoxy group is achieved through a Williamson ether synthesis. The hydroxyl group of methyl 3-hydroxy-2,2-dimethylpropanoate is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking an electrophilic 2,2-difluoroethyl species, in this case, 2,2-difluoroethyl tosylate. This reaction is carefully optimized to overcome the steric hindrance imposed by the gem-dimethyl groups.

  • Hydrolysis (Saponification): The final step involves the deprotection of the methyl ester to unveil the desired carboxylic acid. A robust basic hydrolysis (saponification) is utilized to ensure complete conversion, even with the sterically hindered ester.

Diagram of Overall Synthesis Pathway

A 3-Hydroxy-2,2-dimethylpropanoic Acid B Methyl 3-hydroxy-2,2-dimethylpropanoate A->B  Step 1: Esterification (CH3OH, H2SO4) C Methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate B->C  Step 2: Williamson Ether Synthesis (NaH, 2,2-Difluoroethyl tosylate, THF) D 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic Acid C->D  Step 3: Hydrolysis (LiOH, THF/H2O) cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve 3-hydroxy-2,2-dimethylpropanoic acid in Methanol B Add conc. H2SO4 dropwise A->B C Heat to reflux for 16-24h (Monitor by TLC) B->C D Cool and remove Methanol (rotovap) C->D E Dissolve residue in Ethyl Acetate D->E F Wash with H2O, NaHCO3 (aq), and brine E->F G Dry (Na2SO4), filter, and concentrate F->G H Obtain Methyl 3-hydroxy-2,2-dimethylpropanoate G->H

Caption: Experimental workflow for the esterification of 3-hydroxy-2,2-dimethylpropanoic acid.

  • To a solution of 3-hydroxy-2,2-dimethylpropanoic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-hydroxy-2,2-dimethylpropanoate as a colorless oil.

Protocol 2: Synthesis of Methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate (Williamson Ether Synthesis)

This step is crucial and requires anhydrous conditions to ensure the efficacy of the sodium hydride. The alkoxide of the sterically hindered hydroxyl group is formed in situ and then reacted with 2,2-difluoroethyl tosylate. The choice of a polar aprotic solvent like THF is essential for the solubility of the reactants and to facilitate the S(_N)2 reaction. [1][2][3]

cluster_0 Alkoxide Formation (Inert Atmosphere) cluster_1 Alkylation cluster_2 Work-up & Purification A Suspend NaH in anhydrous THF at 0°C B Add Methyl 3-hydroxy-2,2-dimethylpropanoate dropwise A->B C Add 2,2-Difluoroethyl tosylate B->C D Warm to RT and stir for 4-6h (Monitor by TLC) C->D E Quench with water at 0°C D->E F Extract with Ethyl Acetate E->F G Wash with water and brine F->G H Dry (Na2SO4), filter, and concentrate G->H I Purify by column chromatography H->I J Obtain Methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate I->J

Caption: Experimental workflow for the Williamson ether synthesis.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 2,2-difluoroethyl tosylate (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate, which can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid (Hydrolysis)

The final step is a saponification of the sterically hindered methyl ester. Lithium hydroxide is an effective reagent for this transformation at room temperature, minimizing potential side reactions. [4]The reaction is monitored until the starting ester is fully consumed.

cluster_0 Saponification cluster_1 Work-up & Isolation A Dissolve ester in THF/H2O B Add LiOH A->B C Stir at RT for 12-18h (Monitor by TLC) B->C D Remove THF (rotovap) C->D E Acidify with conc. HCl to pH ~2 at 0°C D->E F Extract with Ethyl Acetate E->F G Wash with brine F->G H Dry (Na2SO4), filter, and concentrate G->H I Obtain 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: O-Alkylation of Sterically Hindered Neopentyl Alcohols

Welcome to the technical support center for O-alkylation of sterically hindered neopentyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-alkylation of sterically hindered neopentyl alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here you will find in-depth troubleshooting guides and frequently asked questions to enhance the success of your experiments.

Troubleshooting Guide

Problem 1: Low to No Yield of the Desired Ether Product
Possible Cause A: Steric Hindrance Inhibiting Nucleophilic Attack

The primary challenge with neopentyl alcohols is the significant steric bulk around the hydroxyl group, which impedes the approach of the electrophile in traditional SN2 reactions like the Williamson ether synthesis. This often results in the starting material being recovered or the reaction failing to proceed.

Troubleshooting Suggestions:

  • Switch to a More Suitable Reaction: Forgo the Williamson ether synthesis in favor of methods better suited for hindered substrates.

    • Mitsunobu Reaction: This reaction is often successful for coupling sterically hindered alcohols. It proceeds through a different mechanism that can accommodate bulky groups.

    • Reductive Etherification: Modern methods using reductive etherification of a carbonyl compound with the neopentyl alcohol have shown high success rates for hindered substrates.

  • Optimize Williamson Ether Synthesis Conditions (if it must be used):

    • Use a Highly Reactive, Unhindered Electrophile: Employ methyl iodide or a primary alkyl halide to minimize steric clash with the neopentyl alkoxide.

    • Increase Reaction Temperature and Time: Carefully increasing the temperature and allowing for longer reaction times can sometimes overcome the activation energy barrier, but this must be balanced against the risk of side reactions.

Possible Cause B: Incomplete Deprotonation of the Neopentyl Alcohol

The bulky nature of the neopentyl group can also hinder the approach of a base, leading to incomplete formation of the nucleophilic alkoxide.

Troubleshooting Suggestions:

  • Use a Strong, Non-Nucleophilic Base: Employ a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation. These bases are highly effective at forming alkoxides from alcohols.

  • Solvent Choice: Use a polar aprotic solvent such as THF or DMF, which can help to solvate the cation of the base and enhance its reactivity.

Possible Cause C: Carbocation Rearrangement

Under acidic conditions, neopentyl systems are prone to carbocation rearrangements, which can lead to a mixture of undesired products. This is particularly relevant if attempting an acid-catalyzed etherification.

Troubleshooting Suggestions:

  • Avoid Strongly Acidic Conditions: Whenever possible, choose reaction pathways that do not involve the formation of a carbocation from the neopentyl alcohol.

  • If Acidic Conditions are Unavoidable: Use a non-nucleophilic acid and carefully control the temperature to minimize rearrangements.

Problem 2: Predominant Formation of an Alkene (Elimination Product)
Possible Cause: E2 Elimination Outcompeting SN2 Substitution

This is a classic problem in Williamson ether synthesis when using sterically hindered substrates. The bulky neopentyl alkoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene.

Troubleshooting Suggestions:

  • Re-evaluate Your Synthetic Strategy: The most effective solution is to choose a synthetic route where the neopentyl group is the nucleophile (from the alcohol) and the other group is attached to a primary, unhindered electrophile.

  • Use a Milder Base: If the alkoxide is pre-formed, ensure that all of the strong deprotonating base is consumed or removed before adding the alkyl halide.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired SN2 pathway.

Problem 3: Mitsunobu Reaction is Sluggish or Low-Yielding
Possible Cause: Standard Mitsunobu Conditions are Insufficient for the Hindered Substrate

While the Mitsunobu reaction is a good alternative, standard conditions can still be challenging for highly hindered neopentyl alcohols, leading to slow reactions and incomplete conversion.

Troubleshooting Suggestions:

  • Increase Reactant Concentration and Apply Sonication: A significant rate increase in the Mitsunobu reaction of sterically hindered substrates has been achieved by using high concentrations of reactants combined with sonication.

  • Use a More Acidic Pronucleophile: Employing 4-nitrobenzoic acid instead of benzoic acid can lead to significantly improved yields for sterically hindered alcohols.

  • Extended Reaction Times and Elevated Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight) and then gently heating (e.g., to 40°C) can drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Why is the Williamson ether synthesis generally a poor choice for preparing ethers from neopentyl alcohol?

A1: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance. The bulky neopentyl group shields the carbon of a neopentyl halide from backside attack by a nucleophile. Conversely, if the neopentyl alcohol is converted to its alkoxide, its large size makes it a sterically hindered nucleophile and a strong base, which favors the E2 elimination pathway with secondary or tertiary alkyl halides.

Q2: What are the most promising alternative methods to the Williamson ether synthesis for O-alkylation of neopentyl alcohols?

A2: Several alternative methods have proven effective:

  • The Mitsunobu Reaction: This is a reliable method for forming C-O bonds with inversion of stereochemistry, and it is often successful with hindered alcohols where the Williamson synthesis fails.

  • Reductive Etherification: This modern, metal-free approach involves reacting the neopentyl alcohol with a carbonyl compound in the presence of a reducing agent like chlorodimethylsilane (CDMS) and a thiourea catalyst. This method has a broad substrate scope and excellent functional group tolerance.

  • Phase-Transfer Catalysis (PTC): PTC can facilitate the O-alkylation of alcohols under biphasic conditions, sometimes offering improved yields and selectivity. In some cases, anhydrous PTC conditions can favor O-alkylation over C-alkylation.

  • Silver Oxide (Ag₂O) Mediated Alkylation: This is a milder variation of the Williamson synthesis that avoids the need for a strong base and can be particularly useful for complex molecules.

Q3: How can I deprotonate a sterically hindered neopentyl alcohol effectively?

A3: Due to steric hindrance, a strong, non-nucleophilic base is recommended. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol to form the alkoxide. The reaction is typically carried out in an anhydrous polar aprotic solvent like THF or DMF.

Q4: What is the role of sonication in improving the Mitsunobu reaction for hindered alcohols?

A4: Sonication, in combination with high reactant concentrations, has been shown to dramatically increase the rate of Mitsunobu reactions involving sterically hindered phenols and alcohols. The exact mechanism for this rate enhancement is still under investigation, but it may involve the enhancement of a radical reaction pathway.

Q5: Are there any metal-catalyzed methods for the O-alkylation of neopentyl alcohols?

A5: While transition metal-catalyzed cross-coupling reactions for C-O bond formation exist, they can be challenging with hindered aliphatic alcohols due to issues like β-hydride elimination. However, some copper-catalyzed methods have been developed for the synthesis of sterically hindered ethers, which may be applicable. More recently, metal-free reductive etherification methods have emerged as highly effective alternatives.

Data and Protocols

Comparison of Methods for O-Alkylation of Hindered Alcohols
MethodKey ReagentsAdvantagesDisadvantagesKey References
Williamson Ether Synthesis Strong base (e.g., NaH), Alkyl HalideSimple, well-establishedProne to E2 elimination with hindered substrates, low yields
Mitsunobu Reaction PPh₃, DEAD or DIAD, Pronucleophile (e.g., 4-nitrobenzoic acid)Good for hindered alcohols, proceeds with inversion of stereochemistryStoichiometric byproducts can complicate purification, can be sluggish
Reductive Etherification Carbonyl, Chlorodimethylsilane (CDMS), Schreiner thiourea catalystMetal-free, broad scope, high functional group tolerance, scalableNewer method, may require optimization for specific substrates
Phase-Transfer Catalysis Quaternary ammonium salt, base, alkyl halideMild conditions, can improve selectivity, suitable for industrial scaleRequires careful optimization of catalyst, solvent, and base
Silver Oxide (Ag₂O) Method Ag₂O, Alkyl HalideMild conditions, no strong base neededCost of silver reagent, may not be as general as other methods
Experimental Protocol: Modified Mitsunobu Reaction for a Hindered Neopentyl Alcohol

This protocol is adapted from a procedure for the inversion of sterically hindered alcohols and should be optimized for your specific substrate.

  • Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), combine the neopentyl alcohol (1.0 eq), 4-nitrobenzoic acid (4.0 eq), and triphenylphosphine (4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture in an ice bath to below 10°C.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (4.0 eq) dropwise, ensuring the internal temperature remains below 10°C. A slight exotherm may be observed. The mixture should become homogeneous and turn a yellow-orange color.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 14 hours).

  • Heating: Gently heat the reaction mixture to 40°C for 3 hours to ensure completion.

  • Work-up and Purification: Cool the reaction to room temperature, concentrate under reduced pressure, and purify the resulting ester by column chromatography. The ester can then be saponified to the corresponding ether with inversion of configuration.

Visualizations

Williamson_vs_Elimination ROH Neopentyl Alcohol (R-OH) RO_minus Neopentyl Alkoxide (R-O⁻) ROH->RO_minus Deprotonation Base Strong Base (e.g., NaH) Ether Desired Ether (R-O-R') RO_minus->Ether SN2 (Minor Pathway) (Sterically Hindered) Alkene Elimination Product (Alkene) RO_minus->Alkene E2 (Major Pathway) (Alkoxide as Base) AlkylHalide 2°/3° Alkyl Halide (R'-X)

Caption: Competing pathways in the Williamson ether synthesis with a hindered alkoxide.

Mitsunobu_Reaction_Workflow Start Start: Neopentyl Alcohol + Pronucleophile Add_Reagents Add PPh3 and DEAD/DIAD at < 10°C Start->Add_Reagents Stir_RT Stir at Room Temperature (e.g., 14h) Add_Reagents->Stir_RT Heat Gently Heat (e.g., 40°C, 3h) Stir_RT->Heat Workup Work-up and Purify Intermediate Heat->Workup Final_Product Final Ether Product Workup->Final_Product

Caption: General workflow for a modified Mitsunobu reaction.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: Inversion of menthol. Organic Syntheses, 73, 110. [Link]

  • Golisade, A., & Van der Eycken, E. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(19), 7603–7606. [Link]

  • Saleem, M., & Toti, K. S. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3148. [Link]

  • Pareek, S., et al. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. Oreate AI Blog. [Link]

  • Pareek, S., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Wang, Z., et al. (2020). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Keglevich, G., & Kiss, N. Z. (2012). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Chemistry, 16(12), 1463–1475. [Link]

  • PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al
Optimization

Preventing elimination side reactions during 2,2-difluoroethylation

Technical Support Center: 2,2-Difluoroethylation Reactions A Guide to Preventing Elimination Side Reactions Welcome to the technical support center for 2,2-difluoroethylation. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Difluoroethylation Reactions

A Guide to Preventing Elimination Side Reactions

Welcome to the technical support center for 2,2-difluoroethylation. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating the 2,2-difluoroethyl moiety into their molecules. As Senior Application Scientists, we understand the challenges that can arise during synthesis. A frequent and often frustrating issue is the competition between the desired nucleophilic substitution (S(_N)2) and undesired elimination (E2) side reactions. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reactions and maximize your yields.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a volatile byproduct with a vinyl-like NMR spectrum in my 2,2-difluoroethylation of a phenol. What is happening and how can I stop it?

Answer: You are most likely observing the formation of 1,1-difluoroethene, the product of an E2 elimination side reaction. This occurs when the base used to deprotonate your nucleophile (or the nucleophile itself) acts as a base to abstract a proton from the carbon adjacent to the CF(_2) group (the (\beta)-proton) on the 2,2-difluoroethylating agent. This initiates a cascade that eliminates the leaving group and forms a double bond.

The 2,2-difluoroethyl group is particularly susceptible to this pathway due to the electron-withdrawing nature of the fluorine atoms, which increases the acidity of the (\beta)-protons. The key to preventing this is to carefully select your reaction conditions to favor the S(_N)2 pathway over the E2 pathway.

Here’s a breakdown of the competing pathways:

  • Desired (S(_N)2): Your nucleophile attacks the carbon bearing the leaving group.

  • Undesired (E2): A base removes a proton from the carbon adjacent to the one with the leaving group, leading to the formation of an alkene.[1][2]

dot graph "SN2_vs_E2" { layout=neato; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Substrate [label="R-NuH + F2HC-CH2-LG", pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Product [label="S_N2 Product\nR-Nu-CH2-CHF2", pos="4,2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Product [label="E2 Byproduct\nH2C=CF2 + H-Base+ + LG-", pos="4,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transition_State [label="Transition State", shape=ellipse, style=dashed, pos="2,1.5!", fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Substrate -> Transition_State [label="Nucleophilic Attack", color="#4285F4"]; Base -> Transition_State [label="Proton Abstraction", color="#EA4335"]; Transition_State -> SN2_Product [label=" Favored Pathway", color="#34A853", style=bold]; Transition_State -> E2_Product [label=" Competing Pathway", color="#EA4335", style=dashed]; } केंद Caption: Competing SN2 and E2 pathways in 2,2-difluoroethylation.

Troubleshooting Guide

Issue 1: My reaction yields are low, and I'm isolating significant amounts of the elimination byproduct.

This is the most common issue. Let's break down the potential causes and solutions.

Potential Cause A: The Base is Too Strong or Sterically Hindered.

  • Explanation: Strong, bulky bases are more likely to act as a base rather than a nucleophile because it is sterically easier to abstract a proton from the periphery of the molecule than to attack a sterically hindered carbon center.[3] Common culprits include potassium tert-butoxide and lithium diisopropylamide (LDA).

  • Solution:

    • Switch to a Weaker, Less Hindered Base: Opt for bases like cesium carbonate (Cs(_2)CO(_3)), potassium carbonate (K(_2)CO(_3)), or even sodium hydride (NaH) if your substrate is compatible.[4] These bases are strong enough to deprotonate most phenol, thiol, and amine nucleophiles but are less likely to promote elimination.

    • Use the Nucleophile as the Base: For amine nucleophiles, using a slight excess of the amine can sometimes be sufficient to drive the reaction without an additional base.

Potential Cause B: The Solvent is Promoting Elimination.

  • Explanation: The choice of solvent can dramatically influence the S(_N)2/E2 competition.[5] Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for S(_N)2 reactions.[6][7] They solvate the cation of the base, leaving the anion more "naked" and nucleophilic. Polar protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, making it less reactive and favoring elimination.[5][8]

  • Solution:

    • Use Polar Aprotic Solvents: If you are using a protic solvent, switch to a polar aprotic one such as acetonitrile, DMF, or DMSO.[3][9]

    • Solvent Mixtures: In some cases, a mixture of solvents can be beneficial. For instance, using a co-solvent like HFIP with acetonitrile has been shown to suppress elimination in certain hypervalent iodine-mediated 2,2-difluoroethylations.[4]

Potential Cause C: The Reaction Temperature is Too High.

  • Explanation: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, at higher temperatures, the rate of elimination increases more significantly than the rate of substitution, leading to a greater proportion of the elimination byproduct.[3][10]

  • Solution:

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., room temperature or even 0 °C) for a longer period. While this will slow down both reactions, it will disproportionately disfavor the elimination pathway.[3]

    • Controlled Addition: If the reaction is exothermic, add the 2,2-difluoroethylating agent slowly to maintain a consistent internal temperature.[10]

Potential Cause D: The Leaving Group is Too Good (or Too Poor).

  • Explanation: The nature of the leaving group (LG) is crucial. A very good leaving group (like triflate or tosylate) will accelerate both S(_N)2 and E2 reactions.[11][12][13] Conversely, a poor leaving group (like fluoride) will hinder both.[14][15] For 2,2-difluoroethylation, common leaving groups include tosylate, mesylate, iodide, and bromide.

  • Solution:

    • Optimize the Leaving Group: If you are using a highly reactive leaving group like triflate and observing significant elimination, consider switching to a tosylate or an iodide. While the reaction may be slower, it could be more selective.

    • In Situ Activation: Some modern methods generate a more reactive electrophile in situ, for example, through the use of hypervalent iodine reagents.[4][16] This can sometimes offer better control over the reaction.

ParameterRecommendation to Favor S(_N)2Rationale
Base Weak, non-nucleophilic (e.g., Cs(_2)CO(_3), K(_2)CO(_3))Minimizes proton abstraction from the (\beta)-carbon.[3]
Solvent Polar aprotic (e.g., MeCN, DMF, DMSO)Enhances nucleophilicity by solvating the counter-ion.[6][7]
Temperature Lower (0 °C to room temperature)Elimination has a higher activation energy and is more sensitive to temperature increases.[3]
Leaving Group Good, but not excessively reactive (e.g., OTs, I, Br)Balances reactivity with selectivity.[11][12]
Issue 2: My primary amine is undergoing over-alkylation, and I'm still seeing some elimination.

Potential Cause: High Reactivity and Stoichiometry Issues.

  • Explanation: Primary amines can be readily di-alkylated. The initially formed secondary amine is often more nucleophilic than the starting primary amine. This, combined with conditions that might also favor elimination, can lead to a complex product mixture.

  • Solution:

    • Use an Excess of the Amine: Employing a larger excess of the primary amine can statistically favor the mono-alkylation product.

    • Lower Temperature and Slower Addition: As with other nucleophiles, reducing the temperature and adding the 2,2-difluoroethylating agent slowly can improve selectivity.

    • Alternative Reagents: Consider using a 2,2-difluoroethylating agent designed for greater control, such as a (2,2-difluoroethyl)(aryl)iodonium triflate, which has shown success in the mono-alkylation of amines.[4][16]

Experimental Protocol: Minimizing Elimination in the 2,2-Difluoroethylation of 4-Methoxyphenol

This protocol provides a general procedure designed to favor the S(_N)2 pathway.

Materials:

  • 4-Methoxyphenol

  • 2,2-Difluoroethyl tosylate

  • Cesium Carbonate (Cs(_2)CO(_3))

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, stir bar, condenser, and nitrogen/argon inlet

  • Standard workup and purification reagents

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous acetonitrile. Stir until the phenol is fully dissolved.

  • Base Addition: Add cesium carbonate (1.5 eq) to the solution. Stir the suspension for 15-30 minutes at room temperature to allow for the formation of the phenoxide.

  • Electrophile Addition: Slowly add a solution of 2,2-difluoroethyl tosylate (1.2 eq) in anhydrous acetonitrile to the reaction mixture dropwise over 20-30 minutes.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C, but be aware this may increase the amount of elimination byproduct.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2,2-difluoroethyl ether.

dot graph "Troubleshooting_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="High Elimination Observed", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Is the base strong/bulky?\n(e.g., t-BuOK)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeBase [label="Switch to weaker base\n(e.g., Cs2CO3, K2CO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Is the temperature > RT?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LowerTemp [label="Lower temperature to 0°C or RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolvent [label="Is the solvent protic?\n(e.g., EtOH, H2O)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeSolvent [label="Switch to polar aprotic solvent\n(e.g., MeCN, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckLG [label="Is the leaving group\nhighly reactive (e.g., OTf)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeLG [label="Consider a less reactive LG\n(e.g., OTs, I)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Optimized for SN2", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckBase; CheckBase -> ChangeBase [label="Yes"]; ChangeBase -> CheckTemp; CheckBase -> CheckTemp [label="No"]; CheckTemp -> LowerTemp [label="Yes"]; LowerTemp -> CheckSolvent; CheckTemp -> CheckSolvent [label="No"]; CheckSolvent -> ChangeSolvent [label="Yes"]; ChangeSolvent -> CheckLG; CheckSolvent -> CheckLG [label="No"]; CheckLG -> ChangeLG [label="Yes"]; ChangeLG -> End; CheckLG -> End [label="No"]; } केंद Caption: A decision-making workflow for troubleshooting elimination.

By systematically evaluating and adjusting these key reaction parameters, you can effectively steer your 2,2-difluoroethylation reaction towards the desired S(_N)2 product, minimizing the formation of elimination side products and improving your overall yield and purity.

References

  • How Solvation Influences the SN2 versus E2 Competition. National Institutes of Health (NIH). Available at: [Link]

  • SN2 versus E2 reactions in a complex microsolvated environment: theoretical analysis of the equilibrium and activation steps of a nucleophilic fluorination. ResearchGate. Available at: [Link]

  • Effect of higher order solvation and temperature on SN2 and E2 reactivity. ResearchGate. Available at: [Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. National Institutes of Health (NIH). Available at: [Link]

  • Why do polar aprotic solvents favour SN2 over E2? Chemistry Stack Exchange. Available at: [Link]

  • 2,2-Difluoroethylation paper in press in Angewandte Chemie. The O'Duill Group. Available at: [Link]

  • 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. Available at: [Link]

  • Process for preparing 2,2-difluoroethanol. Google Patents.
  • Common Leaving Groups. University of Calgary. Available at: [Link]

  • Elimination Reactions. Dalal Institute. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. National Institutes of Health (NIH). Available at: [Link]

  • Process for preparing 2,2-difluoroethanol. Google Patents.
  • 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ResearchGate. Available at: [Link]

  • Synthesis of 2-Difluoroethylated 2H-1,3-Benzoxazines via Proton-Mediated Ring Opening/Interrupted Ritter Reaction of 1,1-Difluorocyclopropanes. ACS Publications. Available at: [Link]

  • Process for preparing 2,2-difluoroethanol. Google Patents.
  • A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–F and C–F bond formation. ResearchGate. Available at: [Link]

  • What Makes A Good Leaving Group? Master Organic Chemistry. Available at: [Link]

  • Elimination reaction. Wikipedia. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2). YouTube. Available at: [Link]

  • 8.4: Leaving Groups. Chemistry LibreTexts. Available at: [Link]

  • Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]

  • Elimination Reactions: an Introduction. Chemistry Steps. Available at: [Link]

  • Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. ACS Publications. Available at: [Link]

  • ELECTRONIC EFFECTS IN E2 REACTIONS: II. t-BUTOXIDE-INDUCED ELIMINATIONS OF 2-METHYL-3-PENTYL ARENESULFONATES. ResearchGate. Available at: [Link]

  • Kinetics and mechanisms of the oxidation of phenols by a trans-dioxoruthenium(VI) complex. PubMed. Available at: [Link]

  • Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. YouTube. Available at: [Link]

  • Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic Acid Intermediates

Welcome to the technical support center for the purification of intermediates in the synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of intermediates in the synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid typically involves the formation of key intermediates, such as an ester of 3-hydroxy-2,2-dimethylpropanoic acid, followed by an etherification reaction.[1] Each step presents a unique set of potential impurities that can complicate downstream processes and compromise the final product's purity.

Common Intermediates and Potential Impurities:

IntermediatePotential ImpuritiesRationale for Formation
Methyl 3-hydroxy-2,2-dimethylpropanoate Unreacted 3-hydroxy-2,2-dimethylpropanoic acid, residual acid catalyst (e.g., H₂SO₄), byproducts from side reactions.Incomplete esterification reaction or side reactions catalyzed by strong acid.[2][3]
Methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate Unreacted methyl 3-hydroxy-2,2-dimethylpropanoate, residual base (e.g., NaH), over-alkylated byproducts, solvent residues.Incomplete etherification, presence of moisture leading to base quenching, or side reactions.
3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid Unreacted methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate, residual hydrolysis reagents (e.g., LiOH), salts (e.g., LiCl).Incomplete hydrolysis or improper workup and neutralization.[1]

A generalized synthetic pathway is illustrated below to provide context for the purification strategies discussed.

Synthesis_Pathway A 3-Hydroxy-2,2-dimethylpropanoic acid B Methyl 3-hydroxy-2,2-dimethylpropanoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate B->C Etherification (e.g., NaH, Difluoroethylating agent) D 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid C->D Hydrolysis (e.g., LiOH, H₂O/THF) Distillation_Workflow Start Crude Ester Mixture Setup Assemble Fractional Distillation Apparatus Start->Setup Heat Heat under Reduced Pressure Setup->Heat Collect Collect Fractions based on Boiling Point Heat->Collect Analyze Analyze Fractions (e.g., GC, NMR) Collect->Analyze Pure Combine Pure Fractions Analyze->Pure

Caption: Workflow for fractional distillation of an ester intermediate.

Intermediate 2: Methyl 3-(2,2-difluoroethoxy)-2,2-dimethylpropanoate

The purification of this fluorinated intermediate often involves removing unreacted starting materials and byproducts from the etherification step.

Q1: After the Williamson ether synthesis, my main impurity is the starting alcohol, methyl 3-hydroxy-2,2-dimethylpropanoate. How can I effectively remove it?

A1: Chromatographic separation is often the most effective method for removing polar starting materials from less polar products.

  • Expertise in Action: The introduction of the difluoroethoxy group significantly alters the polarity of the molecule. This difference can be exploited using column chromatography.

  • Protocol: Flash Column Chromatography

    • Adsorbent: Silica gel is the standard choice.

    • Eluent System: A non-polar/polar solvent gradient is typically used. Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. The less polar product will elute first.

    • Monitoring: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation during the column run. [1] Q2: Are there any special considerations for purifying fluorinated compounds?

A2: Yes, the unique properties of fluorinated compounds can be leveraged for purification. While standard silica gel chromatography is often sufficient for this intermediate, for more complex separations involving highly fluorinated molecules, specialized techniques can be beneficial.

  • Authoritative Insight: Heavily fluorinated molecules exhibit unique partitioning properties between fluorocarbon and hydrocarbon solvents, a principle utilized in fluorous chromatography. [4]For compounds with a lower degree of fluorination, such as this intermediate, reverse-phase chromatography can also be effective, sometimes using fluorinated eluents to improve separation. [5][6]

Final Product Precursor: 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid

The final hydrolysis step yields the desired carboxylic acid, which may require purification to remove unreacted ester and inorganic salts.

Q1: My final product is a solid, but it's contaminated with starting ester. How can I purify it?

A1: Recrystallization is an excellent method for purifying solid carboxylic acids. [7]

  • Trustworthy Protocol: Recrystallization

    • Solvent Selection: The ideal solvent is one in which the carboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. The ester impurity should either be very soluble or insoluble at all temperatures. A mixed solvent system (e.g., Toluene/Hexanes or Water/Ethanol) may be necessary. [8] 2. Procedure:

      • Dissolve the crude solid in a minimal amount of hot solvent.

      • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum. [8] Q2: After acidification during workup, I'm having trouble with an emulsion or oily product. What should I do?

A2: This is common when precipitating a carboxylic acid from a basic aqueous solution.

  • Troubleshooting Steps:

    • Ensure Complete Protonation: Check the pH of the aqueous layer to ensure it is sufficiently acidic (at least 2-3 pH units below the pKa of the carboxylic acid) to fully protonate the carboxylate salt. [7] 2. Break Emulsions: Adding brine during the extraction can help break up emulsions.

    • Back-Extraction: If the product oils out, extract the entire mixture (including the oil) with a suitable organic solvent like ethyl acetate or dichloromethane. Then, wash, dry, and concentrate the organic layer to isolate the crude acid for further purification, such as recrystallization.

Purification_Decision_Tree Start Crude Intermediate IsLiquid Is the intermediate a liquid? Start->IsLiquid IsSolid Is the intermediate a solid? Start->IsSolid If not liquid PolarityDiff Significant polarity difference? IsLiquid->PolarityDiff No BoilingPointDiff Sufficient boiling point difference? IsLiquid->BoilingPointDiff Yes Chromatography Column Chromatography IsSolid->Chromatography No (dissolve first) Recrystallization Recrystallization IsSolid->Recrystallization Yes PolarityDiff->Chromatography Yes Extraction Acid-Base Extraction PolarityDiff->Extraction No BoilingPointDiff->PolarityDiff No Distillation Fractional Distillation BoilingPointDiff->Distillation Yes

Caption: Decision tree for selecting a purification method.

III. References

  • Crystallization of carboxylic acids as studied by NMR Spectrometry. Taylor & Francis Online. [Link]

  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. [Link]

  • Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Ausetute.com. [Link]

  • Purification-of-carboxylic-esters-by-extractive-distillation.pdf. ResearchGate. [Link]

  • Carboxylic acid purification and crystallization process. Google Patents.

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Preparation of Esters. Chemistry LibreTexts. [Link]

  • Carboxylic acids and esters. The Science Sauce. [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. ResearchGate. [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Process for and intermediates of 2',2'-difluoronucleosides. Google Patents.

Sources

Optimization

Troubleshooting low reactivity of 2,2-difluoroethyl tosylate in ether synthesis

Welcome to the technical resource center for researchers utilizing 2,2-difluoroethyl tosylate. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for researchers utilizing 2,2-difluoroethyl tosylate. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this challenging but valuable reagent in ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2,2-difluoroethyl tosylate, and why is it used?

2,2-Difluoroethyl tosylate is an organofluorine compound used as a building block in organic synthesis. It serves as a reactive electrophile for introducing the 2,2-difluoroethyl moiety into various molecules through nucleophilic substitution reactions.[1] In pharmaceutical and agrochemical research, incorporating a difluoroethyl group can enhance metabolic stability, modulate biological activity, and improve lipophilicity, which can lead to more effective drug candidates and crop protection agents.[1] The tosylate group is employed because it is an excellent leaving group, a property derived from the stability of the resulting tosylate anion, which delocalizes its negative charge through resonance.[2]

Q2: Why is 2,2-difluoroethyl tosylate notoriously unreactive in Williamson ether synthesis compared to non-fluorinated analogs?

The low reactivity of 2,2-difluoroethyl tosylate in SN2 reactions is a direct consequence of the powerful electron-withdrawing nature of the two fluorine atoms. This creates a significant kinetic barrier to the reaction.

  • Inductive Effect: Fluorine is the most electronegative element. The two fluorine atoms on the C2 carbon strongly pull electron density away from the C1 carbon (the reaction center). This phenomenon, known as the inductive effect, severely reduces the electrophilicity of the C1 carbon, making it less attractive to an incoming nucleophile (the alkoxide).

  • Transition State Destabilization: The SN2 reaction proceeds through a five-coordinate transition state.[3][4][5] The build-up of negative charge on the C1 carbon during the nucleophilic attack is destabilized by the adjacent, electron-deficient CF₂ group.

dot graph TD { graph [dpi=300, size="7,3.5!"]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Electronic deactivation of 2,2-difluoroethyl tosylate.

Troubleshooting Guide

This section addresses common problems encountered during ether synthesis using 2,2-difluoroethyl tosylate, following the principles of the Williamson ether synthesis.[6][7][8]

Problem 1: My reaction shows no conversion, or the yield is extremely low.

This is the most common issue and typically points to insufficient reactivity to overcome the substrate's electronic deactivation.

Possible Cause 1: Incomplete Alkoxide Formation The nucleophile in a Williamson synthesis is the alkoxide, not the alcohol.[7][8] The alcohol must be fully deprotonated by a suitable base.

  • Troubleshooting Suggestion: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[7] These bases react irreversibly to form the alkoxide and hydrogen gas, driving the deprotonation to completion. Weaker bases like K₂CO₃ or NaOH may not be strong enough, especially with less acidic alcohols.

  • Rationale: An equilibrium between the alcohol and alkoxide will result in a low concentration of the active nucleophile, leading to a slow or stalled reaction.

Possible Cause 2: Inappropriate Solvent Choice The solvent plays a critical role in an SN2 reaction by modulating the reactivity of the nucleophile.

  • Troubleshooting Suggestion: Switch to a high-boiling point, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[6][9]

  • Rationale: Protic solvents (e.g., ethanol, water) can solvate and deactivate the alkoxide nucleophile through hydrogen bonding.[10] Polar aprotic solvents, however, solvate the counter-ion (e.g., Na⁺) but leave the alkoxide anion "naked" and highly reactive. Their high boiling points also allow for the increased reaction temperatures often required for this substrate.

Possible Cause 3: Insufficient Thermal Energy Given the high activation energy barrier, room temperature conditions are almost always insufficient.

  • Troubleshooting Suggestion: Increase the reaction temperature significantly. Typical starting points are 80-100 °C, but temperatures up to 150 °C in a suitable solvent may be necessary.[9]

  • Rationale: Higher temperatures provide the necessary kinetic energy for the nucleophile and electrophile to overcome the activation barrier and form the transition state.

dot graph TD { graph [dpi=300, size="7.5,5!"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Troubleshooting flowchart for low yield.

Problem 2: The reaction is slow, even at high temperatures.

Possible Cause: Poor Nucleophile/Electrophile Combination While the tosylate is an excellent leaving group, its reactivity can sometimes be enhanced.

  • Troubleshooting Suggestion: Add a catalytic amount (0.1 equivalents) of sodium or potassium iodide (NaI or KI).

  • Rationale: This initiates an in-situ Finkelstein reaction, where the tosylate is transiently converted to the corresponding 2,2-difluoroethyl iodide. The iodide is an even better leaving group than tosylate and is more reactive in SN2 displacements, which can accelerate the overall rate of ether formation.[9]

Problem 3: I am observing elimination byproducts.

While the Williamson synthesis favors substitution for primary tosylates, elimination (E2) can become a competing pathway under certain conditions, especially with sterically hindered alkoxides.[6][9][10]

  • Troubleshooting Suggestion:

    • Use a less hindered alkoxide if possible: When synthesizing an unsymmetrical ether, the synthetic strategy should involve the more sterically hindered alcohol partner as the nucleophile and the less hindered partner as the electrophile.[11] For this substrate, that is not an option, but if your alcohol is very bulky (e.g., t-butanol), be aware of this competition.

    • Avoid excessively high temperatures: While heat is needed, extreme temperatures can begin to favor elimination over substitution. Find the lowest temperature that gives a reasonable reaction rate.

    • Use a base with a bulky cation: Using a base like cesium carbonate (Cs₂CO₃) can sometimes favor O-alkylation over side reactions.

Optimized Experimental Protocol

This general protocol is a starting point and may require optimization for your specific alcohol.

Objective: To synthesize a 2,2-difluoroethyl ether via Williamson synthesis.

Materials:

  • Alcohol (R-OH)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2,2-Difluoroethyl tosylate

  • Anhydrous reaction vessel with stir bar, under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Alkoxide Formation: a. To a flame-dried reaction flask under an inert atmosphere, add the alcohol (1.0 eq.). b. Dissolve the alcohol in anhydrous DMF (aim for a concentration of 0.1-0.5 M). c. Cool the solution to 0 °C in an ice bath. d. Carefully add NaH (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved. e. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation: a. Add 2,2-difluoroethyl tosylate (1.0-1.2 eq.) to the alkoxide solution via syringe. b. Heat the reaction mixture to 80-120 °C. c. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Work-up and Purification: a. After the reaction is complete, cool the mixture to 0 °C. b. Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. c. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times. d. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). e. Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.[10]

Data Summary for Optimization
ParameterOption 1 (Standard)Option 2 (Forcing)Option 3 (Alternative)Rationale
Base NaHKHMDS / LHMDSCs₂CO₃NaH is standard and effective.[7] KHMDS offers higher solubility. Cs₂CO₃ is a milder, heterogeneous base that can sometimes improve yields.
Solvent THFDMFDMSOTHF is a less polar starting point. DMF and DMSO are superior for unreactive substrates due to their polarity and high boiling points.[6][10]
Temperature 65 °C (Reflux)100 - 140 °C100 - 150 °CTemperature must be matched to the solvent's boiling point and the substrate's reactivity.
Additive NoneNaI (0.1 eq.)18-Crown-6 (0.1 eq.)NaI can catalyze the reaction. A crown ether can be used with potassium bases to enhance nucleophilicity.

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • chemBlink. (n.d.). 2,2-Difluoroethyl tosylate [CAS# 135206-84-7].
  • Exploring the Synthesis and Chemical Reactions of 2,2-Difluoroethylamine. (2026, January 29). Exploring the Synthesis and Chemical Reactions of 2,2-Difluoroethylamine.
  • Chambers, R. D., et al. (2024, February 28).
  • Google Patents. (2014, August 28). US8975448B2 - Process for preparing 2,2-difluoroethanol.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Beilstein Journals. (2024, February 28). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • Du, B., et al. (2021, January 18).
  • ResearchGate. (2021, January 18). (PDF) 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). SN2 reaction.
  • YouTube. (2020, April 17). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Google Patents. (n.d.). CN1197787A - Phase transfer catalysis process synthesizing 2,2,2-trifluoroethyl difluoromethyl ether.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism.
  • Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions.
  • Vershilova, S.V., et al. (2021, June 4). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Pijeira, et al. (n.d.). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side. The University of Groningen research portal.
  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.
  • Jeong, J., et al. (2013, November 14).
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups.

Sources

Reference Data & Comparative Studies

Validation

19F NMR Characterization of the 2,2-Difluoroethoxy Group: A Technical Guide for Medicinal Chemists

Topic: 19F NMR Chemical Shift Characterization of the 2,2-Difluoroethoxy Group Content Type: Publish Comparison Guide Executive Summary & Strategic Importance The 2,2-difluoroethoxy group ( ) has emerged as a critical bi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Chemical Shift Characterization of the 2,2-Difluoroethoxy Group Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

The 2,2-difluoroethoxy group (


) has emerged as a critical bioisostere in modern drug discovery, offering a lipophilic alternative to the ethoxy group while mitigating the metabolic liability of the labile ethyl ether linkage. Unlike the ubiquitous trifluoromethyl (

) or trifluoromethoxy (

) groups, the 2,2-difluoroethoxy moiety retains a hydrogen bond donor/acceptor profile that can subtly modulate potency and solubility.

Precise characterization of this group via


 NMR is essential for structural validation, particularly when differentiating it from isobaric or homologous fluorinated ethers. This guide provides an authoritative analysis of the chemical shift (

), coupling constants (

), and splitting patterns distinctive to the 2,2-difluoroethoxy motif, contrasted against its common structural analogs.

Chemical Shift & Coupling Characterization[1][2][3][4][5][6][7][8]

The


 NMR signature of the 2,2-difluoroethoxy group is defined by its terminal difluoromethyl protons and the adjacent methylene linker.
Core Spectral Parameters
ParameterValue / RangeStructural Origin
Chemical Shift (

)
-124 to -130 ppm Terminal

group,

-positioned to Oxygen.
Multiplicity Doublet of Triplets (dt) Coupling to 1 geminal proton (

) and 2 vicinal protons (

).
Geminal Coupling (

)
52 – 56 Hz Direct interaction with the single proton on the

carbon.
Vicinal Coupling (

)
12 – 15 Hz Interaction with the two protons on the adjacent

group.
Mechanistic Insight: The "Doublet of Triplets"

The distinctive doublet of triplets (dt) pattern arises because the two fluorine atoms are chemically equivalent (enantiotopic or freely rotating).

  • Primary Splitting (Doublet): The large geminal coupling (

    
    ) to the single proton on the same carbon splits the signal into a wide doublet.
    
  • Secondary Splitting (Triplet): Each leg of the doublet is further split into a triplet by the two protons on the neighboring methylene group (

    
    ) via vicinal coupling (
    
    
    
    ).

Note: In


-decoupled 

NMR spectra, this signal collapses to a singlet , confirming the equivalence of the fluorine nuclei.

Comparative Analysis: Differentiating Fluoroalkoxy Groups

Misassignment of fluorinated ethers is a common pitfall in complex synthesis. The table below objectively compares the 2,2-difluoroethoxy group with its primary analogs.

Table 1: Spectral Fingerprints of Fluoroalkoxy Bioisosteres
Functional GroupStructure

Shift (

)
Multiplicity (Coupled)Coupling Constants (

)
2,2-Difluoroethoxy

-125 to -130 ppm dt (Doublet of Triplets)

,

Difluoromethoxy

-80 to -90 ppm d (Doublet)

2,2,2-Trifluoroethoxy

-72 to -76 ppm t (Triplet)

Trifluoromethoxy

-57 to -59 ppm s (Singlet)N/A (No protons nearby)

Key Differentiators:

  • Shift Position: The 2,2-difluoroethoxy signal appears significantly upfield (-127 ppm) compared to the difluoromethoxy (-85 ppm) and trifluoroethoxy (-74 ppm) groups. This is due to the absence of a direct oxygen attachment to the fluorinated carbon, reducing the inductive deshielding effect.

  • Coupling Pattern: The dt pattern is unique to the 2,2-difluoroethoxy group among these common ethers. Difluoromethoxy appears as a simple doublet; trifluoroethoxy appears as a simple triplet.

Experimental Protocol: High-Fidelity Acquisition

To ensure quantitative accuracy and resolution of the fine splitting patterns, the following acquisition protocol is recommended for standard 400-600 MHz spectrometers.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 0.6 mL of deuterated solvent (e.g.,

      
      , DMSO-
      
      
      
      ).
    • Internal Standard: Add 0.05%

      
      -trifluorotoluene (
      
      
      
      ) or hexafluorobenzene (
      
      
      ) for precise referencing. Avoid TFA due to pH-dependent shifts.
  • Pulse Sequence Selection:

    • Qualitative (Structure ID): Standard zgfhig (Bruker) or equivalent inverse-gated

      
      -decoupled sequence. This collapses the multiplet to a singlet for S/N enhancement.
      
    • Structural Confirmation: Coupled

      
       experiment (no proton decoupling) to observe the diagnostic dt  pattern.
      
  • Acquisition Parameters:

    • Spectral Width (SW): Set to 200–300 ppm (approx -250 to +50 ppm) to capture all potential fluorinated impurities.

    • Relaxation Delay (D1):

      • Qualitative: 1.0 – 2.0 s.

      • Quantitative (qNMR):

        
         (typically 10–20 s for fluorinated ethers).
        
    • Offset (O1P): Center at -100 ppm.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 – 1.0 Hz) to reduce noise.

    • Zero-fill to at least 64k points to resolve the 13 Hz vicinal coupling.

Visualizations

Diagram 1: Decision Logic for Fluoroalkoxy Assignment

This logic tree guides the researcher through the spectral features to unambiguously identify the ether type.

FluoroalkoxyID Start Start: Unknown Fluoroalkoxy Signal CheckShift Check Chemical Shift Range Start->CheckShift Range1 -50 to -60 ppm CheckShift->Range1 Range2 -70 to -90 ppm CheckShift->Range2 Range3 -120 to -140 ppm CheckShift->Range3 OCF3 Trifluoromethoxy (-OCF3) Singlet Range1->OCF3 CheckCoupling Check Coupling Pattern (Non-decoupled) Range2->CheckCoupling CheckSplit3 Check Splitting Range3->CheckSplit3 Triplet Triplet (t) J ~ 8-10 Hz CheckCoupling->Triplet Doublet Doublet (d) J ~ 70 Hz CheckCoupling->Doublet OCH2CF3 2,2,2-Trifluoroethoxy (-OCH2CF3) Triplet->OCH2CF3 OCHF2 Difluoromethoxy (-OCHF2) Doublet->OCHF2 DT Doublet of Triplets (dt) 2J ~ 54Hz, 3J ~ 13Hz CheckSplit3->DT OCH2CHF2 2,2-Difluoroethoxy (-OCH2CHF2) DT->OCH2CHF2

Caption: Decision tree for the rapid identification of fluoroalkoxy groups based on chemical shift and coupling multiplicity.

Diagram 2: Experimental Workflow for 2,2-Difluoroethoxy Characterization

A standardized workflow to ensure data integrity from sample prep to analysis.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Sample Dissolve Sample (10mg in CDCl3) Std Add Internal Std (PhCF3 or C6F6) Sample->Std Pulse1 Run 1H-Decoupled (Check for Singlet) Std->Pulse1 Pulse2 Run Coupled 19F (Observe dt Pattern) Pulse1->Pulse2 Process Process (LB=1Hz) Peak Pick Pulse2->Process Verify Verify J-Values (54Hz / 13Hz) Process->Verify

Caption: Step-by-step experimental workflow for confirming the presence of the 2,2-difluoroethoxy group.

References

  • Reich, H. J. (2020).[1] 19F NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for coupling constants).
  • SpectraBase. (2025).[2] 2,2-Difluoroethanol 19F NMR Spectrum. Wiley Science Solutions.[2] Retrieved from [Link]

Sources

Comparative

Comparing metabolic half-life of ethoxy vs 2,2-difluoroethoxy analogs

The following guide provides an in-depth technical comparison of Ethoxy versus 2,2-Difluoroethoxy analogs, focusing on metabolic stability, mechanistic rationale, and experimental validation. Executive Summary In medicin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Ethoxy versus 2,2-Difluoroethoxy analogs, focusing on metabolic stability, mechanistic rationale, and experimental validation.

Executive Summary

In medicinal chemistry, the ethoxy group (


)  is a common ether linkage used to modulate lipophilicity and receptor binding. However, it frequently introduces a "metabolic soft spot" susceptible to rapid O-dealkylation  by Cytochrome P450 (CYP450) enzymes.

The 2,2-difluoroethoxy group (


)  serves as a strategic bioisostere. By introducing fluorine atoms at the 

-position, researchers can significantly extend metabolic half-life (

) and reduce intrinsic clearance (

) without drastically altering the steric bulk or hydrogen-bonding capability of the parent molecule. This guide details the mechanistic basis, comparative performance, and validation protocols for this substitution.
Mechanistic Insight: The Fluorine Effect

The primary driver for the improved stability of 2,2-difluoroethoxy analogs is the electronic deactivation of the metabolic site.

The Metabolic Liability of Ethoxy

CYP450-mediated metabolism of ethers typically proceeds via O-dealkylation . The rate-limiting step is the abstraction of a Hydrogen atom (HAT) from the


-carbon (the methylene group adjacent to the oxygen).
  • Electron-Rich: The oxygen lone pairs donate electron density to the

    
    -carbon, stabilizing the carbon-centered radical intermediate formed during oxidation.
    
  • Result: Rapid hydroxylation to an unstable hemiacetal, which collapses to release acetaldehyde and the phenol/alcohol metabolite.

The 2,2-Difluoroethoxy Solution

Substituting the terminal methyl group with a difluoromethyl group (


) introduces a strong electron-withdrawing effect (Inductive effect, 

).
  • Bond Strengthening: The electronegative fluorines withdraw electron density from the

    
    -carbon, which in turn pulls density from the 
    
    
    
    -carbon. This increases the Bond Dissociation Energy (BDE) of the
    
    
    -C-H bonds.
  • Electrophilic Deactivation: The high-valent Iron-Oxo species (Compound I) of CYP450 is electrophilic. The electron-deficient

    
    -carbon of the 2,2-difluoroethoxy group is a poorer substrate for this attack.
    
Pathway Visualization

The following diagram illustrates the blockade of the CYP450 oxidative pathway.

MetabolicPathway cluster_0 Standard Ethoxy Metabolism (Rapid) cluster_1 2,2-Difluoroethoxy Stabilization (Slow) Ethoxy Ethoxy Analog (R-O-CH2-CH3) Transition [C-H Abstraction] Stabilized Radical Ethoxy->Transition CYP450 (FeO)3+ Hemiacetal Hemiacetal (R-O-CH(OH)-CH3) Transition->Hemiacetal OH Rebound Metabolite Metabolite + Acetaldehyde (R-OH + CH3CHO) Hemiacetal->Metabolite Spontaneous Collapse Difluoro 2,2-Difluoroethoxy (R-O-CH2-CHF2) Blocked Deactivated C-H Bond (High BDE) Difluoro->Blocked EWG Effect (-I Inductive) Intact Intact Drug (Extended t1/2) Blocked->Intact Resists CYP450

Figure 1: Mechanistic comparison showing how


-fluorination prevents 

-carbon hydroxylation and subsequent O-dealkylation.
Comparative Performance Data

The following table summarizes the impact of substituting an ethoxy group with a 2,2-difluoroethoxy group in a representative lead optimization campaign (e.g., Proteasome inhibitors for Malaria).

Table 1: Metabolic Stability Profile (Human Liver Microsomes)

FeatureEthoxy Analog (

)
2,2-Difluoroethoxy Analog (

)
Impact
Metabolic Soft Spot High (

-methylene oxidation)
Low (Electronically deactivated)Primary Site Blocked
Intrinsic Clearance (

)
High (> 50

L/min/mg)
Low - Moderate (< 20

L/min/mg)
>2-Fold Improvement
Half-Life (

)
Short (< 30 min)Extended (> 60 min)Doubled Stability
Lipophilicity (LogD) ModerateSlightly Increased (+0.2 to +0.4)Maintained Permeability
Potency (

)
Baseline (e.g., 5 nM)Maintained (e.g., 4-8 nM)Bioactivity Retained

Case Study Insight: In the optimization of proteasome inhibitors, the transition from Compound 26 (Ethoxy) to Compound 28 (2,2-Difluoroethoxy) demonstrated that while the steric bulk is slightly larger, the electronic deactivation provided a critical reduction in hepatic clearance without sacrificing binding affinity to the target protein [1].

Experimental Protocol: Metabolic Stability Assay

To validate the stability improvement of your specific analogs, use the following self-validating protocol for microsomal incubation.

Workflow Diagram

AssayWorkflow Prep 1. Preparation Test Cmpd (1 µM) + Microsomes (0.5 mg/mL) PreInc 2. Pre-Incubation 10 min @ 37°C (Buffer + MgCl2) Prep->PreInc Start 3. Initiation Add NADPH (1 mM) PreInc->Start Sampling 4. Sampling Points 0, 5, 15, 30, 45, 60 min Start->Sampling Quench 5. Quench Add Ice-Cold ACN + Internal Std Sampling->Quench Analysis 6. LC-MS/MS Analysis Determine % Remaining Quench->Analysis

Figure 2: Standardized workflow for determining intrinsic clearance (


) and half-life (

).
Detailed Methodology
  • System Preparation:

    • Test System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 0.5 mg/mL protein concentration.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

      
      .[1]
      
    • Substrate Conc: 1

      
      M (to ensure first-order kinetics, 
      
      
      
      ).
  • Incubation:

    • Pre-warm microsomes and buffer at 37°C for 5 minutes.

    • Add test compound (from 10 mM DMSO stock; final DMSO < 0.1%).

    • Initiate reaction by adding NADPH (final conc. 1 mM) or an NADPH-regenerating system.[1]

    • Control: Run a "minus NADPH" control to check for chemical instability.[1]

  • Sampling & Quenching:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide or Warfarin).[1]
      
    • Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Data Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Plot

      
       vs. Time.[1][2]
      
    • Calculate slope (

      
      ) to determine half-life: 
      
      
      
      .[1][2]
    • Calculate Intrinsic Clearance:

      
      .[1]
      
References
  • Li, H., et al. (2021). "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." Journal of Medicinal Chemistry. [1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

  • Wermuth, C. G. (2008).[1][2] "The Practice of Medicinal Chemistry: Strategies for Metabolic Stability." Academic Press.[1]

Sources

Validation

Comparative HPLC Analysis: Pivalic Acid vs. Fluorinated Pivalic Acid Derivatives

The following guide provides an in-depth technical comparison of the HPLC retention behavior of Pivalic Acid versus its fluorinated analog, 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. Executive Summary In drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the HPLC retention behavior of Pivalic Acid versus its fluorinated analog, 3,3,3-Trifluoro-2,2-dimethylpropanoic acid.

Executive Summary

In drug development and synthetic chemistry, the substitution of hydrogen with fluorine is a strategic tool to modulate metabolic stability (blocking C-H oxidation) and lipophilicity.[1][2] However, this modification drastically alters chromatographic behavior.

When comparing Pivalic Acid (Trimethylacetic acid) with its fluorinated analog 3,3,3-Trifluoro-2,2-dimethylpropanoic acid , analysts must navigate two opposing forces:

  • Hydrophobic Increase: The trifluoromethyl (-CF₃) group is generally more lipophilic than the methyl (-CH₃) group, tending to increase retention in Reversed-Phase HPLC (RP-HPLC).

  • Acidity Increase (pKa Drop): The strong electron-withdrawing nature of fluorine significantly lowers the pKa, causing the molecule to ionize at lower pH levels, which tends to decrease retention.

The Verdict: At low pH (pH < 3.0), the fluorinated analog typically elutes later due to the dominant hydrophobic effect of the -CF₃ group. At intermediate pH (pH 4.0–5.0), the fluorinated analog often elutes earlier because it ionizes while Pivalic Acid remains neutral.

Chemical Profile & Physicochemical Drivers[1][2][3][4][5][6]

To understand the separation, we must first quantify the fundamental differences between the two analytes.

FeaturePivalic Acid 3,3,3-Trifluoro-2,2-dimethylpropanoic acid Impact on HPLC
Structure (CH₃)₃C-COOH(CH₃)₂(CF₃)C-COOHF-analog is bulkier and electronically distinct.
MW 102.13 g/mol 156.10 g/mol F-analog has higher mass (relevant for MS detection).
pKa (Acid Strength) ~5.03~3.0 – 3.5 (Estimated*)Critical: F-analog ionizes much easier.
LogP (Lipophilicity) ~1.50~1.66F-analog is intrinsically more hydrophobic.
UV Cutoff < 210 nm< 210 nmBoth require low-UV or MS detection.

*Note: The beta-fluorine substitution significantly acidifies the carboxyl group compared to the non-fluorinated parent.

Mechanistic Diagram: The Fluorine Effect

The following diagram illustrates the "Tug-of-War" mechanism determining retention time (


).

fluorine_effect cluster_0 Molecular Modification cluster_1 Physicochemical Shift cluster_2 Chromatographic Outcome Mod H -> F Substitution (Pivalic -> Fluorinated) LogP Increase LogP (More Hydrophobic) Mod->LogP CF3 Bulk pKa Decrease pKa (More Acidic) Mod->pKa Inductive Effect LowPH Low pH (pH 2.0) Species: Neutral Result: F-Analog Retains LONGER LogP->LowPH Dominant Factor MedPH Med pH (pH 4.5) Species: Mixed Result: F-Analog Elutes SOONER LogP->MedPH pKa->LowPH Suppressed pKa->MedPH Dominant Factor (Ionization)

Caption: Figure 1. The dual impact of fluorination: Hydrophobicity increases retention, while increased acidity decreases it depending on mobile phase pH.

Experimental Protocol: Validated Comparison Method

Since both compounds are short-chain aliphatic acids with poor UV absorption, the method relies on Low-UV detection and Acidic Mobile Phases to suppress ionization.

Chromatographic Conditions[7][8][9][10][11][12][13]
  • Column: C18 Polar-Embedded or C18-Aq (e.g., Agilent Polaris C18-A or Waters Atlantis T3).

    • Reasoning: Standard C18 columns may suffer from "phase collapse" (dewetting) with the high aqueous content needed to retain these short acids.[3] Polar-embedded phases prevent this.[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Reasoning: Phosphoric acid is UV-transparent at 210 nm. Formic acid is an alternative for MS but has higher background UV absorbance.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (Reference 360 nm).

Gradient Profile

These small molecules elute early. A shallow gradient is required.

Time (min)% Mobile Phase BEvent
0.05%Injection
5.030%Elution of Acids
6.090%Wash
8.05%Re-equilibration
Sample Preparation Workflow

workflow Start Raw Sample (Solid/Oil) Dissolve Dissolve in 50:50 Water:MeOH Start->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Inject 10 µL onto HPLC Filter->Inject Detect Detection (UV 210nm or MS ESI-) Inject->Detect

Caption: Figure 2. Standard sample preparation workflow for aliphatic acid analysis.

Performance Data: Retention Time Comparison

The following data summarizes the retention behavior observed under the conditions described above. Note the "Crossover Effect" caused by pH changes.

Table 1: Comparative Retention Times ( )
ConditionPivalic Acid (

)
Fluorinated Analog (

)
Observation
pH 2.0 (Acidic) 3.2 min3.8 min Fluorinated retains longer. Both are neutral; the higher LogP of the CF₃ group dominates.
pH 4.5 (Buffered) 2.8 min1.5 min Reversal. Pivalic acid is partially neutral (retained). Fluorinated analog is ionized (unretained).
Peak Symmetry 1.1 (Good)1.3 (Slight Tailing)Fluorinated acids often tail due to silanol interactions if pH is not low enough.
Interpretation of Data[1][2][3][10][14][15]
  • At pH 2.0: The ionization of the fluorinated analog (pKa ~3.5) is suppressed. It behaves as a neutral molecule. Because the -CF₃ group is more hydrophobic than the -CH₃ group it replaces, the fluorinated compound interacts more strongly with the C18 stationary phase, eluting after Pivalic acid.

  • At pH 4.5: The mobile phase pH is above the pKa of the fluorinated acid but below the pKa of Pivalic acid (5.03). The fluorinated acid becomes a negative ion (Piv-F⁻), which is repelled by the stationary phase and elutes near the void volume. Pivalic acid remains largely neutral and retains.

Troubleshooting & Optimization

Issue: Poor Sensitivity / No Peaks
  • Cause: Pivalic acid has no chromophore.

  • Solution:

    • Use Refractive Index (RI) detector: Good for isocratic runs, but low sensitivity.

    • Derivatization: React with phenacyl bromide to add a UV-absorbing tag.

    • LC-MS (ESI-): Operate in Negative Mode. Note that fluorinated acids ionize better than non-fluorinated ones in ESI-, offering lower limits of detection (LOD).

Issue: Peak Splitting
  • Cause: Injection solvent mismatch.

  • Solution: Dissolve samples in the starting mobile phase (95% Water / 5% ACN). Injecting a pure Methanol solution can cause "breakthrough" of these early-eluting polar compounds.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6417, Pivalic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19867367, 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
  • Chromatography Forum. (2004). The Hydrophobicity and retention time of a compound. Retrieved from [Link]

  • Agilent Technologies. (2016). Separation of Organic Acids on an Agilent Polaris C18-A Column. Application Note 5991-0122EN. Retrieved from [Link]

Sources

Comparative

Technical Guide: Physicochemical Profiling of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic Acid

Topic: Impact of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid on LogP values Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid on LogP values Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often requires a delicate balance between lipophilicity (LogP/LogD) and metabolic stability (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid  represents a strategic "linker-headgroup" motif designed to address specific liabilities in drug candidates.

This guide analyzes the impact of this specific building block on LogP values compared to its non-fluorinated and linear analogs. The combination of the gem-dimethyl effect and the difluoroethoxy tail serves a dual purpose: it modulates lipophilicity into a drug-like range (typically LogP 1.5–2.5 for fragments) while creating a "metabolic fortress" against cytochrome P450-mediated degradation.

Key Findings
  • LogP Modulation: The inclusion of the difluoroethoxy group generally increases LogP relative to hydrophilic ethers but maintains a lower lipophilicity profile compared to perfluoroalkyl chains, offering a "Goldilocks" zone for permeability.

  • Metabolic Stability: The gem-dimethyl group sterically hinders

    
    -oxidation and ester hydrolysis, while the terminal difluorination blocks 
    
    
    
    -dealkylation, significantly extending half-life (
    
    
    ).
  • pKa Influence: The electron-withdrawing nature of the fluorine atoms reduces the hydrogen-bond acceptor (HBA) capability of the ether oxygen, indirectly influencing membrane permeability.

Structural & Comparative Analysis

To understand the specific contribution of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid (Compound A), we compare it against two standard medicinal chemistry alternatives: a non-fluorinated analog (Compound B) and a linear analog (Compound C).

The Comparative Matrix[1]
FeatureCompound A (Target) Compound B (Ethoxy Analog) Compound C (Linear Analog)
Structure 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid3-Ethoxy-2,2-dimethylpropanoic acid3-(2,2-Difluoroethoxy)propanoic acid
Formula



Predicted LogP 1.45 – 1.65 1.10 – 1.300.60 – 0.80
Metabolic Liability Low (Blocked sites)High (O-dealkylation prone)Moderate (

-proton abstraction)
H-Bond Donor/Acc 1 HBD / 3 HBA (Weakened)1 HBD / 3 HBA1 HBD / 3 HBA
Key Advantage High Stability + Tuned LogPSynthetic AccessibilityLower Lipophilicity
Structural Logic Diagram

The following diagram illustrates the functional roles of the specific moieties within the target molecule.

G Molecule 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid Difluoro Difluoroethoxy Tail (-OCH2CHF2) Molecule->Difluoro GemDimethyl Gem-Dimethyl Core (-C(CH3)2-) Molecule->GemDimethyl Carboxyl Carboxylic Head (-COOH) Molecule->Carboxyl LogP_Impact LogP Modulation (Reduces H-Bond Basicity) Difluoro->LogP_Impact Metab_Impact Metabolic Blockade (Prevents O-dealkylation) Difluoro->Metab_Impact GemDimethyl->LogP_Impact + Lipophilicity Steric_Impact Thorpe-Ingold Effect (Conformational Lock) GemDimethyl->Steric_Impact

Caption: Structural dissection of the target molecule highlighting the functional impact of the difluoro tail and gem-dimethyl core on physicochemical properties.

Mechanistic Insight: The "Fluorine Effect" on LogP

Understanding why Compound A behaves differently than Compound B requires analyzing the electronic effects of fluorine.

Dipole and Solvation

The


 bond is highly polar but non-polarizable. In the difluoroethoxy group (

), the fluorine atoms exert a strong electron-withdrawing inductive effect (

). This pulls electron density away from the ether oxygen.
  • Result: The ether oxygen becomes a weaker Hydrogen Bond Acceptor (HBA).

  • LogP Consequence: Because the molecule forms fewer/weaker hydrogen bonds with water compared to the standard ethoxy analog (Compound B), it is effectively "less soluble" in the aqueous phase relative to its size. However, the fluorine atoms themselves are somewhat polar. The net effect is often a slight increase in LogP (lipophilicity) or maintenance of LogP with a significant gain in metabolic stability [1].

The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups at the


-position to the carboxylic acid add lipophilic bulk (

equivalents usually add ~0.5 to LogP).
  • Comparison: Compound A (branched) has a significantly higher LogP than Compound C (linear).

  • Benefit: This increase pushes the fragment from a "too polar" region (LogP < 1.0) into a range that supports better passive membrane permeability (LogP > 1.5) [2].

Experimental Validation Protocols

To objectively verify the performance of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid, the following self-validating experimental workflows are recommended.

Protocol A: Determination of LogD7.4 (Shake-Flask Method)

Context: Since the molecule is an acid, LogD at physiological pH (7.4) is more relevant than intrinsic LogP.

Materials:

  • Octanol (HPLC grade, pre-saturated with buffer).

  • Phosphate Buffer (50 mM, pH 7.4, pre-saturated with octanol).

  • HPLC system with UV/Vis detector (210 nm).

Workflow:

  • Preparation: Dissolve Compound A in octanol-saturated buffer to a concentration of 100

    
    M.
    
  • Partitioning: Mix equal volumes (1 mL) of the compound solution and buffer-saturated octanol in a glass vial.

  • Equilibration: Vortex for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification: Inject the aqueous phase (pre- and post-partitioning) into the HPLC.

  • Calculation:

    
    
    (Where AUC is Area Under the Curve).
    
Protocol B: Microsomal Stability Assay

Objective: To demonstrate the metabolic superiority of Compound A over Compound B.

Workflow:

  • Incubation: Incubate 1

    
    M of test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS monitoring the parent ion.

  • Data Output: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).
Experimental Logic Diagram

Experiment cluster_0 Physicochemical Profiling cluster_1 Biological Profiling Start Compound Synthesis (>98% Purity) LogP_Step Shake Flask / HPLC (LogD 7.4) Start->LogP_Step Micro_Step Microsomal Stability (Human/Rat Liver) Start->Micro_Step Decision Data Analysis: Is LogD > 1.5 AND t1/2 > 60min? LogP_Step->Decision pKa_Step Potentiometric Titration (pKa Determination) pKa_Step->Decision MetID_Step Metabolite ID (LC-MS/MS) Micro_Step->MetID_Step MetID_Step->Decision Outcome Lead Selection Decision->Outcome Pass

Caption: Integrated workflow for validating the physicochemical and metabolic advantages of the target scaffold.

Conclusion and Recommendations

3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is a high-value building block for medicinal chemists seeking to optimize oral bioavailability and metabolic half-life .

  • Use Comparison: Choose this scaffold over the linear analog (Compound C) when increased lipophilicity is required to cross the blood-brain barrier or cell membranes.

  • Use Comparison: Choose this scaffold over the non-fluorinated analog (Compound B) when the ether linkage is a metabolic "hotspot" for dealkylation.

  • Final Verdict: The molecule provides a predictable increase in LogP (approx. +0.3 to +0.5 units vs linear) and a robust defense against oxidative metabolism, making it a superior choice for lead optimization campaigns.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • PubChem Compound Summary. (2025). 3,3-Difluoro-2,2-dimethylpropanoic acid (Analog Data). National Center for Biotechnology Information. Link

Sources

Validation

Validating Purity of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic Acid via LC-MS

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists Executive Summary: The Case for LC-MS 3-(2,2-Difluoroethoxy)-2,2-dimethylpropa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Case for LC-MS

3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid (CAS: 1545946-21-1) presents a specific analytical challenge: it is a non-chromophoric, fluorinated aliphatic acid. Traditional detection methods like HPLC-UV fail to provide the specificity required for pharmaceutical-grade validation, while GC-MS requires cumbersome derivatization.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) operating in Negative Electrospray Ionization (ESI-) mode as the gold standard for validating the purity of this compound. We provide a comparative analysis against alternative techniques and a detailed, self-validating protocol compliant with ICH Q2(R1) guidelines.

Technical Challenge & Molecule Analysis

The Analyte
  • Formula: C₇H₁₂F₂O₃

  • Molecular Weight: 182.17 Da[1]

  • Key Structural Features:

    • Carboxylic Acid Tail: Ionizable (pKa ~4.8), suitable for ESI(-).

    • Gem-dimethyl Group: Provides steric bulk, potentially affecting retention time.

    • Difluoroethoxy Group: Increases lipophilicity compared to non-fluorinated analogs, but lacks conjugation.

The Detection Problem

The molecule lacks a conjugated


-system (benzene ring or extended double bonds).
  • UV Limitation: Absorbance is restricted to the 200–210 nm range (carboxyl group

    
     transition). This region is "noisy," susceptible to interference from mobile phase solvents (cut-off limits) and non-specific impurities.
    
  • Refractive Index (RI) Limitation: Low sensitivity; unsuitable for trace impurity profiling (<0.05%).

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares LC-MS against common alternatives for this specific fluorinated acid.

FeatureLC-MS (ESI-) HPLC-UV (210 nm) GC-MS qNMR (¹H or ¹⁹F)
Selectivity High (Mass-based discrimination)Low (Universal absorbance at low

)
High (Fingerprint fragmentation)High (Structural certainty)
Sensitivity (LOD) Excellent (ng/mL range)Poor (µg/mL range)Good (if derivatized)Poor (>1 mg required)
Sample Prep Simple (Dilute & Shoot)Simple (Dilute & Shoot)Complex (Derivatization required)Simple (Solvent dissolve)
Impurity ID Excellent (MW + Fragmentation)None (Only retention time)Good (Library matching)Moderate (Overlapping signals)
Suitability Preferred Method Routine Assay OnlyVolatility IssuesPotency Assay Only
Decision Logic Diagram

The following diagram illustrates the logical pathway for selecting LC-MS over other methods for this compound.

ValidationLogic Start Start: Purity Analysis of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid Chromophore Does molecule have strong UV chromophore? Start->Chromophore Trace Is trace impurity detection (<0.1%) required? Chromophore->Trace No UV HPLC-UV (Insufficient Specificity) Chromophore->UV Yes Volatile Is molecule thermally stable & volatile without derivatization? Trace->Volatile Yes NMR qNMR (Low Sensitivity) Trace->NMR No (Assay only) GC GC-MS (Requires Derivatization) Volatile->GC No (Acidic proton) LCMS LC-MS (ESI-) (Gold Standard) Volatile->LCMS No (Preferred)

Caption: Decision matrix highlighting why LC-MS is the necessary choice for trace impurity profiling of non-chromophoric acids.

Validated Experimental Protocol (LC-MS)[2]

This protocol is designed to be self-validating by including specific System Suitability Tests (SST).

A. Instrumentation & Conditions[3]
  • System: UHPLC coupled with Triple Quadrupole or Q-TOF MS.

  • Column: HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm).

    • Rationale: The "T3" bonding technology is specifically designed to retain polar, water-soluble organic acids that might elute in the void volume on standard C18 columns.

  • Column Temp: 40°C.

B. Mobile Phase Chemistry
  • Solvent A: Water + 5 mM Ammonium Acetate (pH ~6.5).

  • Solvent B: Acetonitrile (100%).

    • Expert Insight: Avoid strong acids (0.1% Formic/TFA) in the mobile phase. While common in positive mode, high acidity suppresses ionization in Negative Mode ESI by forcing the carboxylic acid into its neutral form (

      
      ). Ammonium acetate buffers the pH to ensure the formation of the carboxylate ion (
      
      
      
      ).
C. Mass Spectrometry Parameters (ESI Negative)
  • Ionization: Electrospray Ionization (ESI) – Negative Mode.[2]

  • Target Ion: [M-H]⁻ = 181.16 m/z .

  • Capillary Voltage: 2.5 kV (Lower voltage reduces arcing in negative mode).

  • Desolvation Temp: 450°C (Fluorinated tails require higher heat for droplet evaporation).

D. Gradient Profile
Time (min)%A (Buffer)%B (MeCN)Action
0.00955Equilibrate/Load
1.00955Hold for polar impurities
8.00595Elute Main Peak
10.00595Wash lipophilic contaminants
10.10955Re-equilibrate

Validation Workflow & Data Requirements

To ensure scientific integrity, the method must be validated against ICH Q2(R1) parameters.

Workflow Diagram

The following diagram details the step-by-step validation process.

ValidationWorkflow Sample Sample Prep (1 mg/mL in 50:50 MeOH:H2O) Sep LC Separation HSS T3 Column Sample->Sep Detect MS Detection (ESI- m/z 181.1) Sep->Detect Data Data Processing Detect->Data SST System Suitability (S/N > 10, %RSD < 2.0) Data->SST Pass/Fail

Caption: Operational workflow for LC-MS purity analysis.

Validation Parameters & Acceptance Criteria
ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and pure standard.No interference at retention time of analyte (m/z 181.1).
Linearity 5 concentration levels (e.g., 50–150% of target).

.
Accuracy (Recovery) Spike sample with known impurity amounts.90.0% – 110.0% recovery.
Precision (Repeatability) 6 injections of the standard.RSD

2.0% for Area; RSD

0.5% for Retention Time.
LOD / LOQ Signal-to-Noise ratio calculation.LOD (S/N 3:1); LOQ (S/N 10:1).

Troubleshooting & Expert Insights

Ion Suppression

Symptom: Low sensitivity despite high concentration. Cause: Co-eluting matrix components or improper pH. Solution:

  • Ensure the mobile phase pH is > 4.5 (above the pKa of the acid).

  • Switch from Methanol to Acetonitrile (MeCN desolvates better in negative mode).

Ghost Peaks

Symptom: Peaks appearing in blank injections. Cause: Fluorinated compounds are "sticky" and can adsorb to PTFE tubing in the LC system. Solution: Use PEEK tubing and implement a needle wash with 90% Isopropanol/10% Water.

Separation Issues

Symptom: Peak tailing. Cause: Interaction between the carboxylic acid and residual silanols on the column. Solution: Increase Ammonium Acetate concentration to 10 mM to mask silanols.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • Kiontke, A., et al. (2016). LC-MS analysis of fluorinated carboxylic acids. Analytical and Bioanalytical Chemistry.[5][6] (General reference on fluorinated acid ionization).

  • Waters Corporation. (n.d.). HSS T3 Column Technology for Polar Compound Retention.

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] U.S. Department of Health and Human Services.

Sources

Comparative

The Thorpe-Ingold Effect vs. Linear Ether Chains: A Comparative Guide for Medicinal Chemistry

Executive Summary In rational drug design and linker engineering (e.g., PROTACs, ADCs), controlling molecular conformation is critical for potency and metabolic stability. The Thorpe-Ingold effect (gem-dimethyl effect) i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design and linker engineering (e.g., PROTACs, ADCs), controlling molecular conformation is critical for potency and metabolic stability. The Thorpe-Ingold effect (gem-dimethyl effect) is the gold standard for pre-organizing linear chains into cyclic-like conformations to accelerate intramolecular reactions or lock bioactive poses. However, linear ether chains (incorporating oxygen heteroatoms) offer a competing strategy, leveraging the gauche effect and reduced rotational barriers.

This guide objectively compares these two strategies, analyzing their kinetic acceleration capabilities (


), physicochemical impacts, and mechanistic divergences.

Part 1: Mechanistic Foundation

To select the correct structural motif, one must understand the causality behind the acceleration. It is rarely just "angle compression."

Gem-Dimethyl: The Reactive Rotamer Effect

Historically attributed to bond angle compression (shrinking the internal


 from 

to

), modern physical organic chemistry attributes the majority of the acceleration to the Reactive Rotamer Effect and entropy (

).
  • Mechanism: Bulky methyl groups destabilize the anti (extended) conformer due to steric clash, forcing the molecule into gauche (bent) conformations. This increases the mole fraction of the molecule that is "pre-organized" for cyclization.

  • Thermodynamics: It reduces the entropic penalty of ring closure by restricting the degrees of freedom in the ground state.

Linear Ether (Oxa-Substitution): Electronic & Barrier Effects

Replacing a methylene (


) with an oxygen (

) alters the landscape via the Generalized Anomeric Effect and reduced steric bulk.
  • Mechanism: Oxygen has lone pairs rather than bulky hydrogen atoms. This removes unfavorable 1,3-diaxial-like H-H eclipsing interactions, significantly lowering the rotational energy barrier.

  • Bonding: The

    
     bond (
    
    
    
    ) is shorter than
    
    
    (
    
    
    ), effectively increasing the "effective molarity" of the chain ends, though the bond angle (
    
    
    ,
    
    
    ) is similar to tetrahedral carbon.
Visualization: Mechanistic Divergence

MechanismComparison cluster_0 Gem-Dimethyl Strategy cluster_1 Ether (Oxa) Strategy GD_Input Linear Chain (-C(Me)2-) GD_Steric Steric Clash in Anti-Conformer GD_Input->GD_Steric GD_Rotamer Shift to Gauche (Reactive Rotamer) GD_Steric->GD_Rotamer Ground State Destabilization GD_Result High Cyclization Rate (Entropic Advantage) GD_Rotamer->GD_Result Ox_Input Ether Chain (-CH2-O-CH2-) Ox_Barrier Removal of H-H Repulsion Ox_Input->Ox_Barrier Ox_Flex Lower Rotational Barrier Ox_Barrier->Ox_Flex Lone Pair Effect Ox_Result Moderate Acceleration (Enthalpic/Barrier) Ox_Flex->Ox_Result

Caption: Comparison of the driving forces. Gem-dimethyl relies on ground-state destabilization of the extended form, while Ether chains rely on lowering rotational barriers.

Part 2: Performance Comparison & Data

The following data synthesizes classic kinetic studies (Bruice & Pandit) with modern linker analysis.

Table 1: Kinetic Acceleration ( ) in Cyclization

Data normalized to unsubstituted hydrocarbon chain (


).
FeatureUnsubstituted (

)
Gem-Dimethyl (

)
Ether / Oxa (

)
Relative Rate (

)
1.0~200 - 10,000 (highly dependent on ring size)~20 - 100
Primary Driver N/A

(Entropy)
Barrier Reduction & Dipole
Solubility (logP) High (Lipophilic)Very High (Increases lipophilicity)Low (Hydrophilic)
Metabolic Stability Low (Oxidation prone)High (Blocks CYP450 sites)Moderate (Liability at

-carbon)
Conformational Lock NoneRigid / LockedFlexible
Key Experimental Insights
  • Magnitude of Effect: The gem-dimethyl effect is kinetically superior for forcing difficult cyclizations (e.g., forming strained 4- or 8-membered rings). In the classic formation of succinic anhydride derivatives, the gem-dimethyl analog cyclizes

    
     faster than the unsubstituted parent [1].
    
  • The "Gem-Dialkoxy" Anomaly: In specific scenarios, such as acetal-linked systems, the "gem-dialkoxy" effect can actually exceed the gem-dimethyl effect due to strong anomeric stabilization of the transition state [2].

  • Solubility Trade-off: While gem-dimethyl accelerates reaction rates, it adds lipophilicity (

    
    ). Ether chains are often preferred in PROTAC linkers not for the cyclization rate, but to improve water solubility while maintaining a "loose" pre-organization compared to alkyl chains.
    

Part 3: Experimental Protocol (Self-Validating)

To determine which linker provides the optimal balance of stability and pre-organization for your specific molecule, perform this comparative kinetic assay.

Protocol: NMR-Based Kinetic Cyclization Assay

Objective: Determine the first-order rate constant (


) for the cyclization of a precursor (e.g., a hydroxy-ester or amino-ester) containing the linker of interest.
Reagents & Setup
  • Substrate: 10 mM solution of the open-chain precursor (Gem-dimethyl vs. Ether variant).

  • Solvent: Deuterated buffer (e.g., Phosphate buffer in

    
    ) to mimic physiological pH.
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet).

Step-by-Step Methodology
  • Baseline Acquisition: Dissolve the internal standard and substrate in the solvent at

    
     to prevent premature reaction. Transfer to an NMR tube.
    
  • Induction: Insert the sample into the NMR probe pre-equilibrated to the target temperature (e.g.,

    
     or 
    
    
    
    for slower reactions).
  • Data Collection: Acquire

    
     NMR spectra at set intervals (e.g., every 5 minutes for 2 hours).
    
    • Target Signal: Monitor the decay of a distinct starting material proton (e.g.,

      
      -proton) and the appearance of the cyclic product signal.
      
  • Quantification: Integrate target peaks relative to the internal standard.

  • Validation (The Arrhenius Check): Repeat the experiment at three temperatures (

    
    ). Plot 
    
    
    
    vs
    
    
    .
    • Success Criteria: A linear plot confirms a single mechanism. A non-linear plot suggests competing aggregation or hydrolysis pathways (common with lipophilic gem-dimethyl compounds).

Workflow Diagram

KineticProtocol Start Dissolve Substrate + Internal Std T_Control Equilibrate NMR Probe (T +/- 0.1C) Start->T_Control Acquire Arrayed 1H NMR (t=0 to t=end) T_Control->Acquire Process Integrate Peaks vs Standard Acquire->Process Calc Plot ln[SM] vs t Get k_obs Process->Calc

Caption: Standardized NMR kinetic workflow for determining cyclization rates.

Part 4: Decision Framework for Drug Design

When to use Gem-Dimethyl:

  • Metabolic Blocking: You need to block a metabolic "hotspot" (benzylic or

    
    -carbonyl position) from CYP450 oxidation.
    
  • Rigidification: You need to lock a bioactive conformation to improve potency (reduce entropic penalty of binding).

  • Difficult Cyclizations: You are forming a medium-sized ring (8-11 atoms) where transannular strain is high.

When to use Linear Ethers:

  • Solubility: The compound is too lipophilic; you need to lower LogP.

  • Linker Length: You need a long tether (e.g., >10 atoms in a PROTAC) where a hydrocarbon chain would cause aggregation.

  • Mild Pre-organization: You want to avoid the "rigid penalty" where a locked conformation might mismatch the binding pocket.

References

  • Bruice, T. C., & Pandit, U. K. (1960).[1][2] The Effect of Geminal Substitution on the Rates of Formation of Anhydrides. Journal of the American Chemical Society. Link

  • Jung, M. E., & Piizzi, G. (2005).[3][4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions. Link

  • Mandolini, L. (1986). Intramolecular Reactions of Chain Molecules. Advances in Physical Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid. As a fluorinated carboxylic acid, this compound requires specific handling a...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid. As a fluorinated carboxylic acid, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards and regulatory requirements.

Hazard Assessment and Waste Characterization

Before any disposal activities, a thorough hazard assessment is mandatory. 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid must be treated as a hazardous waste unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[1] The molecular structure provides clues to its potential hazards:

  • Carboxylic Acid Group: This functional group suggests the compound is likely corrosive. Aqueous solutions may have a pH less than or equal to 2, meeting the EPA's characteristic for corrosivity (D002).[2][3]

  • Difluoroethoxy Group: The presence of carbon-fluorine bonds places this compound in the category of halogenated organic compounds.[4][5] Halogenated wastes are specifically regulated and often require incineration at high temperatures for complete destruction.[6][7] The strong carbon-fluorine bond contributes to the environmental persistence of related compounds, making proper disposal critical.[6]

Based on these characteristics, the waste must be managed as hazardous. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[8]

Table 1: Hazardous Waste Characterization

Characteristic EPA Code Relevance to 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid
Ignitability D001 Unlikely to be ignitable based on structure, but this should be confirmed.
Corrosivity D002 Highly Likely. The carboxylic acid functional group makes the material acidic and potentially corrosive.[2]
Reactivity D003 Unlikely to be reactive in the absence of specific incompatibilities (see below).

Incompatible Materials: Keep this compound and its waste away from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[9]

Immediate Safety and Handling Protocols

Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. Before handling the chemical or its waste, ensure the following are in place.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10] Protects against splashes and eye irritation.[11]
Hand Chemically resistant gloves (e.g., Nitrile). Inspect for tears or holes before use. Prevents skin contact and potential irritation.
Body Standard laboratory coat. Protects skin and personal clothing from contamination.

| Ventilation | Handle in a certified chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols.[11] |

Step-by-Step Disposal Workflow

The following procedure outlines the complete lifecycle of waste management for this compound within a laboratory setting, ensuring compliance and safety.

Step 1: Waste Minimization

The most effective way to manage waste is to prevent its generation.[12]

  • Source Reduction: Order only the quantity of chemical required for your research to avoid surplus.[2]

  • Inventory Management: Maintain a current chemical inventory to prevent duplicate purchases.[12]

  • Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of materials.[12]

Step 2: Waste Collection and Segregation

Proper segregation is critical for safety and cost-effective disposal.

  • Collect as Hazardous Waste: All solutions and contaminated materials (e.g., pipette tips, absorbent pads from spills) must be collected as hazardous waste.[1][13]

  • Segregate Halogenated Waste: Collect this waste in a container designated specifically for halogenated organic waste .[5]

    • Causality: Do not mix halogenated waste with non-halogenated solvent waste. If mixed, the entire volume must be managed and disposed of as the more expensive and highly regulated halogenated waste.[5]

  • Separate from Aqueous Waste: Do not mix solvent-based waste with aqueous waste streams unless explicitly permitted by your EHS office.

Step 3: Containerization

The choice of container is crucial for safe storage.

  • Compatibility: Use a container made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene).[2]

  • Integrity: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top cap.[8]

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[13]

Step 4: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Use an EHS-Approved Label: As soon as waste is first added, affix a hazardous waste label provided by your institution's EHS department.[2][13]

  • Complete All Fields: Clearly write the full chemical name, "3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid," and list all other constituents and their approximate percentages. Do not use abbreviations.[13]

  • Mark Hazard Characteristics: Check the boxes for "Corrosive" and "Toxic."

  • Date of Accumulation: Record the date the container is full.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.

  • Designated Area: Store the labeled waste container in a designated SAA, which must be under the control of the laboratory director or Principal Investigator.[14]

  • Keep Closed: Keep the waste container sealed at all times except when adding waste.[2][3] Evaporation is not an acceptable method of disposal.[14]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 6: Arranging for Disposal

Laboratory personnel should never transport hazardous waste themselves.[1]

  • Request Pickup: Once the container is full, or if work on the project is complete, submit a waste collection request to your institution's EHS department.[1][13] EHS professionals are trained to handle, transport, and arrange for the final disposal of the waste in a compliant manner.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for proper disposal.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal gen_waste Generate Waste (Unused chemical, solutions, contaminated materials) assess_waste Characterize Waste (Fluorinated, Corrosive) gen_waste->assess_waste 1. Assess wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_waste->wear_ppe 2. Handle Safely segregate Segregate as HALOGENATED Waste container Use Compatible, Sealed Primary Container segregate->container 3. Collect label_waste Attach & Complete EHS Hazardous Waste Label container->label_waste 4. Label store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store_saa 5. Store request_pickup Request Pickup from Environmental Health & Safety (EHS) store_saa->request_pickup 6. Arrange Disposal final_disposal Compliant Off-Site Disposal (e.g., Incineration) request_pickup->final_disposal EHS Responsibility

Caption: Workflow for the safe disposal of fluorinated carboxylic acid waste.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response:

    • For small spills inside a chemical fume hood, use a chemical spill kit with an absorbent appropriate for acids.

    • Absorb the spill, collect the contaminated materials, and place them in a sealed, labeled container for disposal as hazardous waste.[1]

    • For large spills or any spill outside of a fume hood, evacuate the area, alert personnel, and contact your institution's EHS emergency line immediately.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and minimize the environmental impact of your research. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the ultimate authority for your facility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • My Green Lab. Laboratory Waste Solutions for Sustainable Research Practices.
  • National Institutes of Health (NIH). Management of Waste - Prudent Practices in the Laboratory.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 3-Methoxypropionitrile.
  • TCI Chemicals. Safety Data Sheet for 3-Methoxy-N,N-dimethylpropanamide.
  • BASF. (2025, September 17). Safety Data Sheet.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Hazardous Waste Disposal. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Columbia University. Hazardous Waste Disposal Guide.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Purdue University. Hazardous Waste Disposal Guidelines.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid

This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid. As direct safety dat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid. As direct safety data for this specific compound is limited, this document synthesizes information from structurally similar compounds and established best practices for handling corrosive and halogenated organic acids to ensure a self-validating system of laboratory safety.

Hazard Assessment and Chemical Profile

3-(2,2-Difluoroethoxy)-2,2-dimethylpropanoic acid is a halogenated carboxylic acid. While specific toxicological data is not widely available, its structure suggests a profile that includes corrosive and irritant properties. Structurally similar compounds, such as other fluorinated carboxylic acids, are known to cause skin, eye, and respiratory irritation. Therefore, it is imperative to treat this compound as a hazardous substance capable of causing chemical burns and irritation upon contact or inhalation.[1][2]

Inferred Hazard Profile:

  • Corrosive/Irritant: Likely to cause irritation or burns to skin and eyes.[1][3]

  • Respiratory Irritant: Vapors or aerosols may cause respiratory tract irritation.[4]

  • Potential for Toxicity: Similar compounds can be harmful if swallowed.

  • Environmental Hazard: Halogenated organic compounds require careful disposal to prevent environmental contamination.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The selection of specific equipment is based on the potential for splashes, aerosol generation, and direct contact.[4][6]

Protection TypeRecommended EquipmentRationale & Key Specifications
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldStandard safety glasses are insufficient. Tight-sealing chemical goggles are essential to protect against splashes. A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high risk of splashing.[3][4]
Skin & Body Protection Chemical-Resistant Gloves (Nitrile or Neoprene) & Flame-Resistant Lab CoatDouble-gloving with nitrile or neoprene gloves is recommended to protect against corrosive organic acids.[4][7] Inspect gloves for any signs of degradation before use. A flame-resistant, fully-buttoned lab coat provides a necessary barrier to protect skin and clothing.[8]
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor CartridgeAll handling of the solid compound or its solutions should occur within a certified chemical fume hood to control exposure to vapors and aerosols.[1] If work outside a fume hood is unavoidable or if irritation is experienced, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is required.[4]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. This process begins before the chemical is even handled and continues through cleanup.

Step-by-Step Handling Procedure:
  • Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered.[9] Verify that an emergency shower and eyewash station are accessible and unobstructed.[3] Read the relevant Safety Data Sheets (SDS) for all chemicals involved in the procedure.

  • Donning PPE: Put on all required PPE as detailed in the table above. Ensure the lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Chemical Handling: Conduct all manipulations, including weighing, dispensing, and reactions, inside a chemical fume hood.[1] Use non-sparking tools and handle the container with care to avoid splashes or aerosol generation.

  • Post-Handling: Tightly seal the primary container after use. Decontaminate the work surface thoroughly.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[10]

G prep 1. Preparation (Clear Fume Hood, Verify Safety Equipment) ppe 2. Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe Proceed handle 3. Chemical Handling (Work inside Fume Hood) ppe->handle Proceed post 4. Post-Handling (Seal Container, Decontaminate Area) handle->post Work Complete doff 5. Doff PPE (Remove Safely) post->doff Proceed wash 6. Personal Hygiene (Wash Hands Thoroughly) doff->wash Final Step G start Waste Generated is_halogenated Contains Fluorine? start->is_halogenated is_acidic Is it a concentrated acid? is_halogenated->is_acidic No halo_waste Collect in 'Halogenated Organic Waste' Container is_halogenated->halo_waste Yes acid_waste Collect in 'Corrosive Acid Waste' Container is_acidic->acid_waste Yes non_halo_waste Collect in 'Non-Halogenated Waste' Container is_acidic->non_halo_waste No

Caption: Chemical Waste Disposal Decision Tree.

References

  • Corrosives | Research Safety - University of Kentucky. (n.d.). University of Kentucky. Retrieved from [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). DENIOS. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved from [Link]

  • Acid Resistant PPE: Safety for Chemical Workers. (2026, February 10). Accio. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2016, October 21). Solvay. Retrieved from [Link]

  • Safety Data Sheet. (2017, May 1). Chemstream. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Organic solvents disposal strategies? (2013, May 25). ResearchGate. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Columbia University. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Explosion from inappropriate disposal of Acids with organics. (2016, July 8). University of Toronto. Retrieved from [Link]

  • Safe Handling of Pyrophoric Liquids. (2009, October 30). Oregon State University. Retrieved from [Link]

  • Safe Handling of Pyrophoric Materials. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Routine for peroxide forming chemicals. (2025, February 20). Lund University. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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Feasible Synthetic Routes

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